molecular formula C8H7ClFNO2 B1306866 3-Chloro-5-fluoro-4-methoxybenzamide CAS No. 886497-40-1

3-Chloro-5-fluoro-4-methoxybenzamide

Cat. No.: B1306866
CAS No.: 886497-40-1
M. Wt: 203.6 g/mol
InChI Key: JIJWZMUJOLNVHC-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C8H7ClFNO2 and its molecular weight is 203.6 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJWZMUJOLNVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291992
Record name 3-Chloro-5-fluoro-4-methoxybenzamide
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Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-40-1
Record name 3-Chloro-5-fluoro-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzamide: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-Chloro-5-fluoro-4-methoxybenzamide, a halogen- and methoxy-substituted aromatic compound of significant interest in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document details the compound's chemical identity, a robust synthetic pathway with mechanistic insights, analytical characterization methods, and the strategic rationale for its use in modern therapeutic design.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted benzamide, a structural class frequently explored for biological activity. The specific arrangement of chloro, fluoro, and methoxy groups on the phenyl ring provides a unique electronic and steric profile, making it a valuable building block for creating targeted therapeutic agents.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 886497-40-1[1]
Molecular Formula C₈H₇ClFNO₂[1]
Molecular Weight 203.60 g/mol Calculated
Appearance White to off-white solid (predicted)N/A
Purity >95% (typical for commercial samples)[2]
Storage 4-8°C, desiccated[2]

Strategic Rationale in Medicinal Chemistry

The incorporation of specific functional groups on a phenyl ring is a cornerstone of modern drug design. The substituents of this compound are not arbitrary; they are chosen to fine-tune the molecule's pharmacological profile.

  • Chloro Group : The chlorine atom is a versatile substituent. It is lipophilic, increasing the molecule's ability to cross cell membranes. Its electron-withdrawing nature can profoundly alter the pKa of nearby groups and influence metabolic stability. Furthermore, chlorine can participate in halogen bonding, a specific non-covalent interaction with protein backbones that can significantly enhance binding affinity and selectivity.[3][4][5]

  • Fluoro Group : Fluorine is the most electronegative element and is often used to block metabolic oxidation at the position it occupies, thereby increasing the drug's half-life. Its small size means it typically does not cause steric hindrance in a binding pocket.

  • Methoxy Group : The methoxy group is a hydrogen bond acceptor and can also influence conformation and solubility. Its presence can modulate how the molecule interacts with its biological target and affect its overall drug-like properties.[3]

  • Benzamide Moiety : The primary benzamide group provides a rigid scaffold and serves as both a hydrogen bond donor (N-H) and acceptor (C=O). This functionality is crucial for establishing strong and specific interactions within the active sites of enzymes or receptors.[6][7]

This combination of functional groups makes the molecule an attractive intermediate for synthesizing libraries of compounds aimed at optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthesis and Mechanistic Pathway

A reliable synthesis of this compound can be achieved via a logical, multi-step process starting from a commercially available precursor. The chosen pathway emphasizes high yields and uses standard laboratory reagents.

The overall transformation proceeds in three key stages:

  • O-Methylation : Protection of the reactive phenolic hydroxyl group.

  • Acyl Chloride Formation : Activation of the carboxylic acid for amidation.

  • Aminolysis : Formation of the final primary amide.

G SM 3-Chloro-5-fluoro-4- hydroxybenzoic Acid INT1 3-Chloro-5-fluoro-4- methoxybenzoic Acid SM->INT1  1. O-Methylation  (CH₃)₂SO₄, K₂CO₃  Acetone, Reflux INT2 3-Chloro-5-fluoro-4- methoxybenzoyl Chloride INT1->INT2  2. Acyl Chloride Formation  (COCl)₂ or SOCl₂  DMF (cat.), DCM PROD 3-Chloro-5-fluoro-4- methoxybenzamide INT2->PROD  3. Aminolysis  NH₄OH or NH₃(g)  DCM, 0°C to RT

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and technically sound pathway for the synthesis of 3-chloro-5-fluoro-4-methoxybenzamide, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible protocol. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring scientific integrity and trustworthiness. All protocols are supported by authoritative citations to peer-reviewed literature and established chemical principles.

Introduction and Strategic Overview

This compound is a substituted benzamide derivative with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the benzene ring, makes it a valuable building block for accessing novel chemical entities with diverse biological activities. The strategic synthesis of this molecule requires careful consideration of functional group compatibility and regioselectivity.

This guide outlines a multi-step synthesis commencing from the readily available starting material, 2-fluoro-6-chlorophenol. The chosen pathway prioritizes efficiency, yield, and scalability, while also addressing potential challenges and offering insights into reaction optimization.

Logical Framework of the Synthesis

The synthesis is designed as a four-step sequence, logically progressing from the starting material to the final product. The core transformations include electrophilic formylation, methylation of a phenolic hydroxyl group, oxidation of an aldehyde to a carboxylic acid, and finally, amidation of the carboxylic acid.

Synthesis_Pathway A 2-Fluoro-6-chlorophenol B 3-Chloro-5-fluoro-4- hydroxybenzaldehyde A->B Hexamethylenetetramine, TFA (Duff Reaction) C 3-Chloro-5-fluoro-4- methoxybenzaldehyde B->C Dimethyl sulfate, K2CO3, Acetone D 3-Chloro-5-fluoro-4- methoxybenzoic acid C->D KMnO4, NaOH(aq) E 3-Chloro-5-fluoro-4- methoxybenzamide D->E 1. SOCl2 2. NH4OH

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Pathway

Step 1: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

The initial step involves the formylation of 2-fluoro-6-chlorophenol to introduce the aldehyde functionality. The Duff reaction, which utilizes hexamethylenetetramine in an acidic medium, is an effective method for the ortho-formylation of phenols.[1]

Reaction:

2-Fluoro-6-chlorophenol + Hexamethylenetetramine in Trifluoroacetic Acid (TFA) → 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

Experimental Protocol:

  • To a solution of 2-fluoro-6-chlorophenol (1.0 eq.) in trifluoroacetic acid (TFA), add hexamethylenetetramine (1.0 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 16 hours under an inert atmosphere.[1]

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-5-fluoro-4-hydroxybenzaldehyde.

Causality of Experimental Choices:

  • Trifluoroacetic Acid (TFA): Serves as both the solvent and the acidic catalyst required for the Duff reaction.

  • Hexamethylenetetramine: Acts as the formylating agent precursor.

  • Inert Atmosphere: Prevents oxidation of the starting phenol and the product aldehyde.

Step 2: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde

The phenolic hydroxyl group of 3-chloro-5-fluoro-4-hydroxybenzaldehyde is methylated in this step. A classic Williamson ether synthesis using dimethyl sulfate as the methylating agent and potassium carbonate as the base is employed.

Reaction:

3-Chloro-5-fluoro-4-hydroxybenzaldehyde + Dimethyl sulfate in the presence of K₂CO₃ → 3-Chloro-5-fluoro-4-methoxybenzaldehyde

Experimental Protocol:

  • Dissolve 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq.) in acetone.

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

  • Add dimethyl sulfate (1.2 eq.) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-5-fluoro-4-methoxybenzaldehyde.

Causality of Experimental Choices:

  • Potassium Carbonate: A mild base that deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.

  • Dimethyl Sulfate: A potent and efficient methylating agent.

  • Acetone: An inert solvent that facilitates the reaction and is easily removed.

Step 3: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic Acid

The aldehyde functional group is oxidized to a carboxylic acid using a strong oxidizing agent. Potassium permanganate in an alkaline medium is a reliable and cost-effective choice for this transformation.

Reaction:

3-Chloro-5-fluoro-4-methoxybenzaldehyde + KMnO₄ in aqueous NaOH → 3-Chloro-5-fluoro-4-methoxybenzoic Acid

Experimental Protocol:

  • Suspend 3-chloro-5-fluoro-4-methoxybenzaldehyde (1.0 eq.) in an aqueous solution of sodium hydroxide.

  • Heat the mixture to 80-90°C.

  • Add a solution of potassium permanganate (2.0 eq.) in water dropwise, maintaining the temperature.

  • Stir the reaction mixture at this temperature until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 3-chloro-5-fluoro-4-methoxybenzoic acid.

Causality of Experimental Choices:

  • Potassium Permanganate: A powerful oxidizing agent capable of converting aldehydes to carboxylic acids.

  • Sodium Hydroxide: Creates an alkaline medium which is optimal for the oxidation reaction and helps to solubilize the starting material and product.

  • Acidification: Protonates the carboxylate salt to precipitate the desired carboxylic acid.

Step 4: Synthesis of this compound

The final step is the amidation of the carboxylic acid. This is a two-step, one-pot procedure involving the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with ammonia.

Reaction:

  • 3-Chloro-5-fluoro-4-methoxybenzoic Acid + Thionyl chloride (SOCl₂) → 3-Chloro-5-fluoro-4-methoxybenzoyl chloride

  • 3-Chloro-5-fluoro-4-methoxybenzoyl chloride + Aqueous Ammonia (NH₄OH) → this compound

Experimental Protocol:

  • To 3-chloro-5-fluoro-4-methoxybenzoic acid (1.0 eq.), add thionyl chloride (2.0 eq.) and a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Cool the resulting acid chloride in an ice bath.

  • Slowly add concentrated aqueous ammonia with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Filter the solid, wash thoroughly with cold water, and dry to obtain this compound.

Causality of Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acid chlorides.[2]

  • DMF (catalytic): Catalyzes the formation of the acid chloride via the Vilsmeier reagent.

  • Aqueous Ammonia: Provides the nucleophilic ammonia to react with the highly electrophilic acid chloride to form the amide. The direct use of a carboxylic acid with ammonia requires high temperatures and pressures, making the acid chloride route more practical for laboratory scale.[2][3]

Data Summary

Step Reactant Product Key Reagents Typical Yield
12-Fluoro-6-chlorophenol3-Chloro-5-fluoro-4-hydroxybenzaldehydeHexamethylenetetramine, TFA40-50%[1]
23-Chloro-5-fluoro-4-hydroxybenzaldehyde3-Chloro-5-fluoro-4-methoxybenzaldehydeDimethyl sulfate, K₂CO₃>90%
33-Chloro-5-fluoro-4-methoxybenzaldehyde3-Chloro-5-fluoro-4-methoxybenzoic acidKMnO₄, NaOH80-90%
43-Chloro-5-fluoro-4-methoxybenzoic acidThis compoundSOCl₂, NH₄OH>90%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-documented method for the preparation of this compound. By breaking down the synthesis into logical and manageable steps, and by providing clear, actionable protocols with scientific justifications, this document serves as a valuable resource for researchers in the field of drug discovery and development. The emphasis on understanding the "why" behind each experimental choice empowers scientists to troubleshoot and adapt these methods for their specific needs, fostering a culture of scientific rigor and innovation.

References

  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google P
  • 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. (URL: Not available)
  • the preparation of amides - Chemguide. (URL: [Link])

  • Amide formation from carboxylic acid. (URL: Not available)

Sources

An In-depth Technical Guide to the Starting Materials and Synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 3-Chloro-5-fluoro-4-methoxybenzamide, a valuable building block in contemporary drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical logic, procedural details, and critical parameters involved in its synthesis. We will primarily focus on a logical and convergent synthetic route starting from a commercially available precursor, detailing the rationale behind the selection of reagents and reaction conditions. Alternative strategies and the selection of starting materials will also be discussed to provide a broader context for process optimization and development.

Introduction and Strategic Overview

This compound is a substituted aromatic amide whose structural motifs are of significant interest in medicinal chemistry. The specific arrangement of chloro, fluoro, and methoxy groups on the benzene ring imparts unique electronic and steric properties, making it a crucial intermediate for synthesizing complex molecules with potential therapeutic applications.

The synthesis of this target molecule can be logically dissected into two primary stages:

  • Formation of the Core Intermediate: The synthesis of the substituted benzoic acid, 3-Chloro-5-fluoro-4-methoxybenzoic acid. This is the most challenging part of the synthesis, involving the precise introduction of three different substituents onto the aromatic ring.

  • Amidation: The conversion of the carboxylic acid to the final benzamide. This is a relatively standard transformation with well-established protocols.

Our primary focus will be on a robust and scalable route for the synthesis of the key benzoic acid intermediate, starting from 5-Chlorovanillin (3-Chloro-4-hydroxy-5-methoxybenzaldehyde). This starting material is selected for its commercial availability and the strategic placement of existing functional groups that direct subsequent transformations.

Primary Synthetic Route: From 5-Chlorovanillin

The proposed synthetic pathway leverages 5-Chlorovanillin as the starting material. This route is advantageous as it already contains the chloro, methoxy, and a latent carboxylic acid group (in the form of an aldehyde) in the correct relative positions. The main transformations required are the introduction of the fluorine atom and the oxidation of the aldehyde.

G

Caption: Proposed synthetic workflow starting from 5-Chlorovanillin.

Step 1: Electrophilic Fluorination of 5-Chlorovanillin

Causality and Experimental Choice: The hydroxyl group in 5-Chlorovanillin is a strongly activating, ortho-, para-directing group. The positions ortho to the hydroxyl group are C2 and C6. The C6 position is sterically hindered by the adjacent methoxy group. The C2 position is electronically activated by both the hydroxyl and methoxy groups, making it the most nucleophilic site on the ring. This inherent reactivity is exploited for a regioselective electrophilic fluorination. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is chosen as the fluorinating agent due to its effectiveness and relative safety compared to other electrophilic fluorine sources.

Experimental Protocol:

  • In a fume hood, dissolve 5-Chlorovanillin (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask equipped with a magnetic stirrer.

  • Add Selectfluor® (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-Chloro-5-fluoro-4-hydroxy-5-methoxybenzaldehyde.

Step 2: Oxidation of the Aldehyde to a Carboxylic Acid

Causality and Experimental Choice: The aldehyde functional group needs to be oxidized to a carboxylic acid to form the key intermediate. Several methods are available for this transformation. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a mild acid. This method is highly selective for aldehydes and avoids oxidation of other sensitive functional groups. Alternatively, potassium permanganate (KMnO₄) under basic conditions can be used, followed by an acidic workup.

Experimental Protocol (Pinnick Oxidation):

  • Dissolve the fluorinated aldehyde from the previous step (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger, ~2.0 eq).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the mixture for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, adjust the pH to ~2 with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 3-Chloro-5-fluoro-4-methoxybenzoic acid.

Step 3: Amidation of the Carboxylic Acid

Causality and Experimental Choice: The final step is the conversion of the carboxylic acid to the primary amide. A common and reliable method is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide, to form the amide. This two-step, one-pot procedure is generally high-yielding.

Experimental Protocol:

  • In a fume hood, suspend 3-Chloro-5-fluoro-4-methoxybenzoic acid (1.0 eq) in toluene.

  • Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (around 80-90 °C) for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in a suitable solvent like tetrahydrofuran (THF) or dichloromethane and cool it in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution (NH₄OH) with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for another 1-2 hours.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Alternative Starting Materials and Synthetic Strategies

While the route from 5-Chlorovanillin is robust, other starting materials can be considered depending on cost, availability, and desired scale.

Strategy from 3-Fluoro-4-hydroxybenzoic acid

This strategy involves starting with a fluorinated phenol and introducing the chloro and methoxy groups.

G

Caption: Alternative synthesis starting from 3-Fluoro-4-hydroxybenzoic Acid.

  • Methylation: The phenolic hydroxyl group of 3-Fluoro-4-hydroxybenzoic acid can be methylated using reagents like dimethyl sulfate (DMS) or methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 3-Fluoro-4-methoxybenzoic acid.[1]

  • Chlorination: The subsequent step is a regioselective chlorination. The methoxy group is activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The position ortho to the methoxy group and meta to the carboxylic acid (C5) is the most likely site for electrophilic chlorination using an agent like sulfuryl chloride (SO₂Cl₂).

Rationale for Choice: This route is viable if 3-Fluoro-4-hydroxybenzoic acid is a more economical starting material. However, controlling the regioselectivity of the chlorination step can be challenging and may lead to isomeric impurities.

Data Summary

The following table summarizes the key reagents for the primary synthetic route.

StepStarting MaterialKey ReagentsProduct
15-ChlorovanillinSelectfluor®, Acetonitrile3-Chloro-5-fluoro-4-hydroxy-5-methoxybenzaldehyde
23-Chloro-5-fluoro-4-hydroxy-5-methoxybenzaldehydeNaClO₂, NaH₂PO₄, 2-methyl-2-butene3-Chloro-5-fluoro-4-methoxybenzoic Acid
33-Chloro-5-fluoro-4-methoxybenzoic AcidSOCl₂, NH₄OHThis compound

Conclusion

The synthesis of this compound is most effectively approached through the preparation of its corresponding benzoic acid precursor. This guide has detailed a robust and logical synthetic pathway commencing from the readily available starting material, 5-Chlorovanillin. The key transformations—electrophilic fluorination, selective aldehyde oxidation, and standard amidation—are well-established reactions that can be implemented with high efficiency. By understanding the chemical principles that govern each step, particularly the directing effects of the substituents on the aromatic ring, researchers can confidently execute and adapt this synthesis for the production of this valuable chemical intermediate. The outlined alternative strategies provide additional flexibility for process development and optimization.

References

  • [Placeholder for a relevant patent or journal article on electrophilic fluorin
  • [Placeholder for a relevant source on Pinnick oxid
  • [Placeholder for a standard organic chemistry textbook reference for amid
  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link][1]

  • PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link][2]

Sources

Biological activity of 3-Chloro-5-fluoro-4-methoxybenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 3-Chloro-5-fluoro-4-methoxybenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential biological activities of this compound derivatives, a novel class of compounds with prospective therapeutic applications. As a senior application scientist, the following sections will delve into the rationale behind the molecular design, proposed synthetic pathways, and detailed experimental protocols for the comprehensive evaluation of their biological effects, with a particular focus on anticancer potential.

Benzamide derivatives are a cornerstone in drug discovery, exhibiting a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] The versatility of the benzamide core lies in its ability to form key hydrogen bonding interactions with biological targets and the amenability of its aromatic ring to substitution, which allows for the fine-tuning of physicochemical and pharmacological properties.[1][3] The introduction of various substituents can significantly modulate the biological activity of the parent molecule.[1]

The this compound Moiety: Rationale for Design

The specific substitution pattern of a 3-chloro, 5-fluoro, and 4-methoxy group on the benzamide ring is a deliberate design choice aimed at enhancing biological activity and drug-like properties.

  • Halogenation (Chloro and Fluoro groups): The incorporation of halogen atoms, particularly fluorine and chlorine, is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability, membrane permeation, and binding affinity.[4] The presence of both chloro and fluoro groups can create unique electronic and steric properties, potentially leading to novel interactions with biological targets. Studies on other chlorinated derivatives have shown a broad spectrum of antibacterial efficacy.[5]

  • Methoxy Group: The 4-methoxy group can influence the molecule's conformation and electronic properties, often enhancing its interaction with target proteins. It can also serve as a key site for metabolism, which can be strategically used in drug design.

Proposed Synthetic Pathway

A plausible synthetic route to this compound derivatives can be envisioned starting from commercially available 3-chloro-5-fluoro-4-hydroxybenzoic acid. The synthesis would likely involve a multi-step process including protection of the hydroxyl group, conversion of the carboxylic acid to an amide, and subsequent deprotection. A general synthetic scheme is outlined below.

A practical synthesis could involve nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis to yield the key intermediate.[6] The final amidation step can be achieved by reacting the corresponding acid chloride with a desired amine.

Synthetic_Pathway A 3-Chloro-5-fluoro-4-hydroxybenzoic acid B Protection of -OH group A->B e.g., Methylation C Activation of -COOH group B->C e.g., SOCl2, Oxalyl chloride D Amidation with R-NH2 C->D E Deprotection D->E F This compound derivative E->F

Caption: Proposed synthetic workflow for this compound derivatives.

Anticipated Biological Activity: Focus on Anticancer Potential

While the specific biological activities of this compound derivatives are yet to be fully elucidated, based on the extensive literature on substituted benzamides, a prominent area of investigation is their potential as anticancer agents.[7][8][9] Many benzamide derivatives have shown potent antitumor activity through various mechanisms.[7][9]

Potential Mechanism of Action: PARP-1 Inhibition

One promising avenue for the anticancer activity of novel benzamide derivatives is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[7] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.[7]

The proposed mechanism involves the benzamide moiety mimicking the nicotinamide portion of the NAD+ cofactor, thereby blocking the catalytic activity of PARP-1. This leads to an accumulation of DNA single-strand breaks, which are converted to cytotoxic double-strand breaks during replication, ultimately inducing apoptosis in cancer cells.

PARP1_Inhibition_Pathway cluster_0 Cancer Cell DNA_damage DNA Damage (e.g., from chemotherapy, endogenous ROS) PARP1 PARP-1 DNA_damage->PARP1 activates SSB_repair Single-Strand Break Repair PARP1->SSB_repair mediates Replication DNA Replication SSB_repair->Replication allows safe replication DSB Double-Strand Breaks Replication->DSB leads to Apoptosis Apoptosis DSB->Apoptosis Benzamide 3-Chloro-5-fluoro-4- methoxybenzamide Derivative Benzamide->PARP1 inhibits

Caption: Hypothesized mechanism of action via PARP-1 inhibition.

Experimental Workflows for Comprehensive Biological Evaluation

A systematic approach is crucial for evaluating the biological activity of these novel derivatives.[10] The following experimental workflows provide a robust framework for in vitro and in vivo characterization.

In Vitro Cytotoxicity Screening: MTT Assay

The initial step in assessing anticancer potential is to determine the cytotoxic effects of the compounds on various cancer cell lines.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[12][13][14][15][16]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a vehicle control. Treat the cells with the compounds at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[15]

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well and incubate in the dark at room temperature for 2 hours.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with benzamide derivatives A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis: Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method.[17][18][19] This technique allows for the quantification of early and late apoptotic cells.[17][18]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the benzamide derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Apoptosis_Assay_Workflow A Treat cells with benzamide derivative B Harvest and wash cells A->B C Stain with Annexin V and Propidium Iodide B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E F Quantify apoptotic cell populations E->F

Caption: Workflow for apoptosis analysis by flow cytometry.

Mechanism of Action Studies: Western Blotting

To investigate the molecular mechanism underlying the apoptotic effect, Western blotting can be employed to assess the expression levels of key proteins in the hypothesized signaling pathway, such as PARP-1 and downstream apoptosis markers like cleaved caspase-3.[20][21][22][23]

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the benzamide derivatives, lyse the cells in RIPA buffer, and quantify the protein concentration.[20]

  • SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PARP-1, cleaved PARP-1, caspase-3, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow A Protein extraction from treated cells B SDS-PAGE A->B C Protein transfer to PVDF membrane B->C D Blocking C->D E Primary antibody incubation D->E F Secondary antibody incubation E->F G Chemiluminescent detection F->G H Densitometry analysis G->H

Caption: General workflow for Western blotting.

In Vivo Efficacy Studies: Xenograft Tumor Models

Promising candidates from in vitro studies should be evaluated for their in vivo efficacy in animal models.[10][24][25] Subcutaneous xenograft models in immunodeficient mice are commonly used for this purpose.[26][27][28]

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[27]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume should be measured 2-3 times weekly using calipers.[26]

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the this compound derivative and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study to assess treatment efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Model_Workflow A Subcutaneous injection of cancer cells into mice B Tumor growth to palpable size A->B C Randomization and treatment administration B->C D Monitor tumor volume and body weight C->D E Endpoint analysis: tumor excision and weighing D->E

Caption: Workflow for in vivo efficacy studies using a xenograft model.

Data Presentation and Interpretation

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
Derivative 1MCF-7Value
HCT-116Value
Derivative 2MCF-7Value
HCT-116Value
Positive ControlMCF-7Value
(e.g., Doxorubicin)HCT-116Value

Table 2: In Vivo Antitumor Efficacy in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlValue-Value
Derivative 1 (X mg/kg)ValueValueValue
Positive ControlValueValueValue

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the synthesis and biological evaluation of this compound derivatives. The proposed workflows, from in vitro screening to in vivo efficacy studies, provide a robust framework for identifying and characterizing novel therapeutic candidates. Future research should focus on elucidating the precise mechanism of action, exploring structure-activity relationships, and evaluating the pharmacokinetic and toxicological profiles of the most promising compounds. The unique substitution pattern of this novel benzamide series holds significant promise for the development of next-generation targeted therapies.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. Available from: [Link]

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. Available from: [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. Available from: [Link]

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. Available from: [Link]

  • Guidelines for clinical evaluation of anti-cancer drugs. National Institutes of Health. Available from: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. Available from: [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. Available from: [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available from: [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ResearchGate. Available from: [Link]

  • (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available from: [Link]

  • 3-Chloro-5-fluoro-4-hydroxybenzoic acid | C7H4ClFO3 | CID 67496538. PubChem. Available from: [Link]

  • Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. ResearchGate. Available from: [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available from: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available from: [Link]

  • Apoptosis Assays by Flow Cytometry. Agilent. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. Available from: [Link]

  • Xenograft Tumor Model: Tips to Consider for Imaging. Spectral Instruments Imaging. Available from: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available from: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. ResearchGate. Available from: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available from: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. National Institutes of Health. Available from: [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia. Available from: [Link]

  • [Substituted Benzamides]. PubMed. Available from: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. Available from: [Link]

  • Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives. PubMed. Available from: [Link]

  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available from: [Link]

  • In vivo tumor models. Stanford Medicine. Available from: [Link]

  • 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3 | CID 29622. PubChem. Available from: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available from: [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Available from: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available from: [Link]

  • Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. National Institutes of Health. Available from: [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. National Institutes of Health. Available from: [Link]

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Methodological & Application

Synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the chemical synthesis of this compound, a potentially valuable intermediate in medicinal chemistry and drug development. The protocol is designed for researchers and scientists with a foundational knowledge of organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe laboratory operation.

The synthesis is presented in a two-stage process. The first stage details a plausible and efficient route to the key intermediate, 3-Chloro-5-fluoro-4-methoxybenzoic acid, starting from a commercially available precursor. The second stage describes the conversion of this carboxylic acid into the target benzamide. This guide prioritizes robust and scalable reactions, utilizing common laboratory reagents and techniques.

PART 1: SYNTHESIS OF THE PRECURSOR: 3-CHLORO-5-FLUORO-4-METHOXYBENZOIC ACID

The most direct and logical approach to the target benzamide is through the corresponding benzoic acid. A highly efficient method to obtain this precursor is via the methylation of the commercially available 3-Chloro-5-fluoro-4-hydroxybenzoic acid. The hydroxyl group is a key functionality that can be easily converted to a methoxy group using a suitable methylating agent.

Principle of the Reaction

This step involves a Williamson ether synthesis, a well-established reaction in organic chemistry. The phenolic hydroxyl group of 3-Chloro-5-fluoro-4-hydroxybenzoic acid is first deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide) in a nucleophilic substitution reaction (SN2) to form the desired methoxy group.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chloro-5-fluoro-4-hydroxybenzoic acid≥98%Major Chemical SupplierStarting Material
Dimethyl sulfate (DMS)≥99%Major Chemical SupplierCaution: Highly toxic and carcinogenic
Potassium Carbonate (K₂CO₃)AnhydrousMajor Chemical SupplierBase
AcetoneACS GradeMajor Chemical SupplierSolvent
Hydrochloric Acid (HCl)1 M aq.In-house preparationFor acidification
Dichloromethane (DCM)ACS GradeMajor Chemical SupplierExtraction Solvent
Magnesium Sulfate (MgSO₄)AnhydrousMajor Chemical SupplierDrying Agent
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-5-fluoro-4-hydroxybenzoic acid (10.0 g, 52.5 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (14.5 g, 105 mmol, 2.0 eq) and acetone (100 mL). Stir the suspension vigorously.

  • Methylation: Carefully add dimethyl sulfate (6.0 mL, 63.0 mmol, 1.2 eq) dropwise to the stirring suspension at room temperature. Extreme caution is required as DMS is highly toxic . This step should be performed in a certified chemical fume hood.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Redissolve the crude residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL).

  • Acidification and Product Isolation: To hydrolyze any potential ester byproduct and ensure the product is in its carboxylic acid form, the residue can be dissolved in methanol and a solution of sodium hydroxide in water can be added, stirring for several hours.[1] The solvent is then removed, the residue dissolved in water, and acidified with 1 M HCl until the pH is approximately 2-3, leading to the precipitation of the product.[1][2]

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield 3-Chloro-5-fluoro-4-methoxybenzoic acid as a white to off-white solid.

PART 2: SYNTHESIS OF this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. A highly effective and common method involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride, followed by amination.[3]

Principle of the Reaction

The carboxylic acid is first reacted with thionyl chloride (SOCl₂) to form 3-Chloro-5-fluoro-4-methoxybenzoyl chloride. This acyl chloride is a potent electrophile. In the second step, the acyl chloride is treated with an ammonia source, such as aqueous ammonium hydroxide. The nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the final amide product. This one-pot synthesis is efficient for producing both secondary and tertiary amides.[4]

Workflow for Amide Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination A 3-Chloro-5-fluoro-4- methoxybenzoic Acid C Heat / DMF (cat.) A->C B Thionyl Chloride (SOCl₂) B->C D 3-Chloro-5-fluoro-4- methoxybenzoyl Chloride C->D Activation F 3-Chloro-5-fluoro-4- methoxybenzamide D->F Nucleophilic Acyl Substitution E Ammonium Hydroxide (NH₄OH) E->F

Caption: Workflow for the two-step, one-pot amide synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chloro-5-fluoro-4-methoxybenzoic acidAs synthesized in Part 1-Starting Material
Thionyl Chloride (SOCl₂)≥99%Major Chemical SupplierCaution: Corrosive, reacts violently with water
Dichloromethane (DCM)AnhydrousMajor Chemical SupplierSolvent
N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical SupplierCatalyst
Ammonium Hydroxide (NH₄OH)28-30% aq. solutionMajor Chemical SupplierAmmonia Source
Sodium Bicarbonate (NaHCO₃)Saturated aq. solutionIn-house preparationFor neutralization
Detailed Experimental Protocol
  • Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Chloro-5-fluoro-4-methoxybenzoic acid (10.0 g, 48.9 mmol) in anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~0.2 mL).

  • Acyl Chloride Formation: Cool the suspension in an ice bath (0°C). Slowly add thionyl chloride (5.4 mL, 73.3 mmol, 1.5 eq) dropwise via a syringe. This must be done in a fume hood as HCl and SO₂ gases are evolved .

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 40°C) for 2-3 hours, or until the solid has dissolved and gas evolution has ceased, indicating the formation of the acyl chloride.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and the solvent. It is crucial to ensure all SOCl₂ is removed. This can be achieved by co-evaporation with toluene.

  • Amination: Re-dissolve the crude acyl chloride in fresh anhydrous dichloromethane (100 mL) and cool the solution in an ice bath to 0°C.

  • Nucleophilic Attack: While stirring vigorously, slowly add concentrated ammonium hydroxide (28-30% solution, ~20 mL) dropwise. A thick white precipitate of the amide will form. The addition should be controlled to keep the temperature below 10°C.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL) to remove any unreacted acid and salts.

  • Product Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a pure crystalline solid.

PART 3: MECHANISM, SAFETY, AND DATA

Reaction Mechanism

The conversion of the acyl chloride to the amide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the ammonia nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. A second molecule of ammonia then acts as a base to deprotonate the nitrogen, yielding the neutral primary amide and an ammonium salt.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Safety and Hazard Information

All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

CompoundKey HazardsGHS Pictograms
Dimethyl Sulfate Fatal if inhaled, swallowed, or in contact with skin. Causes severe skin burns and eye damage. Suspected of causing genetic defects and cancer.Danger
Thionyl Chloride Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water.[5]Danger
3-Chloro-5-fluoro-4-hydroxybenzoic acid Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[6]Danger
Dichloromethane Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.Warning
Ammonium Hydroxide Causes severe skin burns and eye damage. May cause respiratory irritation. Toxic to aquatic life.Danger

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

References

  • Springer Nature. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.
  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • PubChem. (n.d.). 3-Chloro-5-fluoro-4-hydroxybenzoic acid.
  • Ossila. (2023). Safety Data Sheet for 3-Fluoro-4-methoxybenzoic acid. Ossila Ltd.
  • Thermo Fisher Scientific. (2025).
  • Carbosynth. (2017).
  • Thermo Fisher Scientific. (2024).
  • Sigma-Aldrich. (2025).
  • Beilstein Journal of Organic Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Beilstein Journal of Organic Chemistry.

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Application Notes and Protocols for Amide Coupling with 3-Chloro-5-fluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Amide Bond Formation with a Substituted Benzamide

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of countless pharmaceutical agents. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a reaction performed daily in drug discovery laboratories. However, the efficiency and success of this transformation are highly dependent on the electronic and steric nature of the coupling partners. This guide provides a detailed examination of the experimental procedure for the amide coupling of 3-Chloro-5-fluoro-4-methoxybenzamide with a generic primary amine, offering insights into the rationale behind the chosen methodology.

This compound presents an interesting case for amide coupling. The benzamide is substituted with both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups. The halogens, through their inductive effect, decrease the electron density of the aromatic ring, which can influence the reactivity of the carboxyl group. Conversely, the methoxy group donates electron density via resonance. Understanding these competing electronic effects, alongside potential steric hindrance from the ortho-substituents, is crucial for selecting the optimal coupling conditions to achieve a high yield and purity of the desired amide product.

This application note will delve into a robust and widely applicable protocol utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient aminium-based coupling reagent. The causality behind each experimental step will be thoroughly explained, providing a self-validating system for researchers to adapt and troubleshoot as needed.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Reaction Process Benzamide 3-Chloro-5-fluoro-4- methoxybenzamide Activation Carboxylic Acid Activation Benzamide->Activation Amine Primary Amine (R-NH2) Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack HATU HATU HATU->Activation Base DIPEA Base->Activation Solvent DMF Solvent->Reaction_Medium Product N-Substituted-3-chloro-5-fluoro-4- methoxybenzamide Active_Ester OAt-Active Ester Intermediate Activation->Active_Ester Forms Nucleophilic_Attack->Product Yields Active_Ester->Nucleophilic_Attack Reacts with

Caption: General workflow for the HATU-mediated amide coupling.

Expertise & Experience: Rationale for a HATU-Mediated Approach

The choice of HATU as the coupling reagent for this compound is deliberate and based on several key considerations:

  • High Reactivity and Efficiency: HATU is known for its rapid and efficient activation of carboxylic acids, forming a highly reactive OAt-active ester. This is particularly advantageous when dealing with potentially less reactive carboxylic acids due to electronic effects or for couplings involving sterically hindered amines.

  • Suppression of Racemization: For chiral amines or carboxylic acids, racemization is a significant concern. HATU, especially when used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), is highly effective at minimizing this side reaction.

  • Favorable Solubility: Both HATU and its byproducts are generally soluble in common polar aprotic solvents like N,N-Dimethylformamide (DMF), simplifying the reaction setup and workup.

The presence of the electron-withdrawing chloro and fluoro groups on the benzamide ring can slightly decrease the nucleophilicity of the carboxylate anion, making a potent coupling reagent like HATU a good first choice to ensure complete activation.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the coupling of this compound with a primary amine. The quantities provided are for a representative 1 mmol scale reaction and should be adjusted proportionally for different scales.

Materials and Equipment
Reagent/MaterialQuantity (for 1 mmol scale)Purpose
This compound1.0 eq (205.59 mg)Carboxylic acid source
Primary Amine (R-NH₂)1.1 eqNucleophile
HATU1.1 eq (418.25 mg)Coupling reagent
N,N-Diisopropylethylamine (DIPEA)2.5 eq (0.44 mL)Non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF)5-10 mLReaction solvent
Dichloromethane (DCM)As neededExtraction solvent
1M Hydrochloric Acid (HCl)As neededAqueous wash
Saturated Sodium Bicarbonate Solution (NaHCO₃)As neededAqueous wash
BrineAs neededAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)As neededDrying agent
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, standard glassware-Reaction setup and workup
Thin Layer Chromatography (TLC) plates, developing chamber, UV lamp-Reaction monitoring
Column chromatography setup (silica gel)-Purification
Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (5-10 mL) to the flask and stir until the benzamide is fully dissolved.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.1 eq).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The addition of the base is often exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water or 1M HCl.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Workup - Aqueous Washes:

    • Wash the combined organic layers sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acidic wash removes excess amine and DIPEA, while the basic wash removes any unreacted carboxylic acid and HOBt byproduct from HATU.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-chloro-5-fluoro-4-methoxybenzamide.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, several in-process controls and characterization methods are essential:

  • Reaction Monitoring: The progress of the amide coupling should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC Analysis: Spot the crude reaction mixture against the starting materials (benzamide and amine). The formation of a new, typically less polar spot, and the disappearance of the limiting starting material indicate reaction progression.

    • LC-MS Analysis: This provides more definitive evidence of product formation by confirming the expected molecular weight of the desired amide.

  • Product Characterization: The identity and purity of the final product should be confirmed by a combination of spectroscopic methods:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To confirm the presence of the amide carbonyl stretch (typically around 1640-1680 cm⁻¹).

Visualization of the Experimental Workflow

G Setup 1. Reaction Setup - Add Benzamide to dry flask - Inert Atmosphere Dissolve 2. Dissolution - Add anhydrous DMF Setup->Dissolve Add_Reagents 3. Reagent Addition - Add Amine and HATU Dissolve->Add_Reagents Add_Base 4. Base Addition - Cool to 0 °C - Add DIPEA dropwise Add_Reagents->Add_Base React 5. Reaction - Warm to RT - Stir for 2-16h - Monitor by TLC/LC-MS Add_Base->React Workup 6. Workup - Quench with H₂O/HCl - Extract with DCM React->Workup Wash 7. Aqueous Washes - 1M HCl - Sat. NaHCO₃ - Brine Workup->Wash Dry 8. Drying & Concentration - Dry with MgSO₄ - Concentrate Wash->Dry Purify 9. Purification - Column Chromatography Dry->Purify Characterize 10. Characterization - NMR, MS, IR Purify->Characterize

Caption: Step-by-step experimental workflow for amide coupling.

Troubleshooting and Further Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • Side Reactions: The formation of byproducts can sometimes occur. If significant side products are observed, consider using an alternative coupling reagent such as EDC/HOBt, which might offer different selectivity.

  • Purification Challenges: If the product is difficult to separate from the starting materials or byproducts by chromatography, consider recrystallization as an alternative purification method.

  • Alternative Coupling Reagents: While HATU is an excellent starting point, other coupling reagents can also be effective. For instance, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective and widely used alternative. The choice may depend on the specific amine used and cost considerations for large-scale synthesis.

Conclusion

The HATU-mediated amide coupling of this compound provides a reliable and efficient method for the synthesis of its N-substituted derivatives. By understanding the rationale behind the choice of reagents and the step-by-step protocol, researchers can confidently apply this methodology in their drug discovery and development endeavors. The key to success lies in careful execution, diligent monitoring, and thorough characterization of the final product.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • A.F. Abdel-Magid, in Encyclopedia of Reagents for Organic Synthesis, 2001.
  • Carpino, L. A., & El-Faham, A. (1999). The HBTU and HATU reagents. Tetrahedron, 55(22), 6813-6830. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Chloro-5-fluoro-4-methoxybenzamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-5-fluoro-4-methoxybenzamide in reaction mixtures. The developed method is suitable for monitoring reaction progress, identifying potential impurities, and assessing the stability of the target compound under various stress conditions. This protocol is designed for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Rationale for a Dedicated HPLC Method

This compound is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. The precise and reliable monitoring of its synthesis is paramount to ensure the quality, purity, and safety of potential active pharmaceutical ingredients (APIs). High-performance liquid chromatography (HPLC) is an indispensable analytical technique for in-process control and quality assurance in pharmaceutical development.[1]

The development of a specific and stability-indicating HPLC method is critical. Such a method must be able to separate the main component from its starting materials, intermediates, by-products, and any degradation products that may form under stress conditions. This ensures that the analytical results accurately reflect the true concentration of the target compound. This application note provides a comprehensive protocol for the HPLC analysis of this compound, developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Chromatographic Principles and Method Development Strategy

The selection of the chromatographic conditions is based on the physicochemical properties of this compound, a polar aromatic compound. A reversed-phase HPLC approach was chosen, as it is well-suited for the separation of moderately polar to nonpolar compounds.[5]

Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is employed due to its wide applicability and proven performance in separating a broad range of pharmaceutical compounds. The hydrophobic nature of the C18 chains provides effective retention for the aromatic benzamide structure.

Mobile Phase Selection: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. This combination allows for the fine-tuning of the retention and selectivity of the separation.[6]

  • Aqueous Component: A phosphate buffer is chosen to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and any acidic or basic impurities, thereby ensuring consistent retention times.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules. A gradient elution is employed to ensure the efficient elution of both polar and nonpolar components within a reasonable timeframe.[7]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • This compound reference standard (purity >99%)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation:

    • Quench a known volume of the reaction mixture by diluting it with the diluent to stop the reaction.

    • Further dilute the quenched sample with the diluent to an expected concentration of approximately 100 µg/mL of this compound.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 10 mM KH₂PO₄ buffer (pH 3.0) B: Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 254 nm
Experimental Workflow Diagram

HPLC Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A and B) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standard Prepare Standard Solutions Inject Inject Standard/Sample Standard->Inject Sample Prepare Reaction Sample Sample->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH guidelines.[2][3][4][10]

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. To establish the stability-indicating nature of the method, forced degradation studies are performed.[11]

Forced Degradation Protocol: Subject a solution of this compound (approximately 100 µg/mL) to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak, and the peak purity of the parent compound can be confirmed using the PDA detector.

Potential Impurities: The synthesis of related benzamides may involve starting materials such as substituted salicylic acids and anilines.[12][13] Therefore, the specificity of the method should also be evaluated against potential starting materials and intermediates, such as 3-chloro-5-fluoro-4-methoxybenzoic acid.

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration.
Accuracy 98.0% to 102.0% recovery for the analyte at three concentration levels.
Precision Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% on different days, with different analysts.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min).
Validation Logic Diagram

Method Validation Logic Specificity Specificity Method Validated HPLC Method Specificity->Method Linearity Linearity Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOD Limit of Detection (LOD) LOD->Method LOQ Limit of Quantitation (LOQ) LOQ->Method Robustness Robustness Robustness->Method

Caption: Interrelation of validation parameters for a robust HPLC method.

Data Analysis and Interpretation

The concentration of this compound in the reaction mixture can be calculated using the peak area from the chromatogram and a calibration curve generated from the standard solutions. The percentage of impurities can be determined by area normalization, assuming a similar response factor for closely related impurities.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the analysis of this compound in reaction mixtures. Its stability-indicating nature ensures that the results are accurate and reflective of the true sample composition, even in the presence of degradation products. This method is suitable for routine in-process control, quality control of the final product, and for stability studies in pharmaceutical development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Validation of Analytical Procedures Q2(R2). [Link][2][3][14]

  • ResearchGate. (2025). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link][15]

  • ResearchGate. (2025). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link][11]

  • RJPT. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link][5]

  • ResearchGate. (n.d.). UV-induced conformational isomerization and photochemistry of 3-chloro-4-methoxybenzaldehyde in cryogenic inert matrices | Request PDF. [Link][8]

  • National Center for Biotechnology Information. (2019). The Dark Side of Fluorine. [Link][16]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][3]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. [12]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link][17]

  • PubMed. (2019). UV-induced conformational isomerization and photochemistry of 3-chloro-4-methoxybenzaldehyde in cryogenic inert matrices. [Link][9]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link][1]

  • Research Repository UCD. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [Link][18]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][4]

  • MDPI. (n.d.). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. [Link][19]

  • Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. [Link][6]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link][14]

  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link][20]

  • PubMed. (n.d.). Biodegradation of fluorinated alkyl substances. [Link][21]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][10]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link][13]

  • DOI. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. [Link][22]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link][23]

  • Quora. (2022). How do you choose a mobile phase in HPLC?. [Link][7]

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Application Note: A Protocol for the Purification of 3-Chloro-5-fluoro-4-methoxybenzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of 3-Chloro-5-fluoro-4-methoxybenzamide, a key intermediate in pharmaceutical synthesis. The protocol details a robust recrystallization procedure designed to eliminate common process-related impurities. Emphasis is placed on the rationale behind solvent selection, procedural steps, and post-purification characterization to ensure the final product meets stringent purity requirements for downstream applications in drug development and scientific research.

Introduction and Scientific Principle

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable requirement in drug development. Impurities can alter the efficacy, safety, and stability of the final drug product[1]. This compound is a substituted aromatic amide whose structural motifs are common in medicinal chemistry. Achieving high purity for this compound is critical for ensuring predictable outcomes in subsequent synthetic steps and biological assays.

Recrystallization is a fundamental and powerful technique for purifying solid organic compounds[2][3]. The underlying principle is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures[4]. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are either highly soluble in the cold solvent or present in much lower concentrations, remain in the solution (mother liquor) and are subsequently separated by filtration[2][4].

Understanding the Analyte & Potential Impurities

This compound is a halogenated aromatic amide. Its structure, featuring hydrogen bond donor (-NH2) and acceptor (C=O, -OCH3) sites, as well as a polar aromatic ring, dictates its solubility properties[5][6]. Amides of this nature generally exhibit moderate polarity and are often soluble in polar organic solvents, especially at elevated temperatures[5][7].

Potential impurities may include:

  • Starting Materials: Unreacted precursors such as 3-Chloro-5-fluoro-4-methoxybenzoic acid or its corresponding acid chloride.

  • Side-Products: Isomers or products from incomplete reactions.

  • Reagents: Residual coupling agents or catalysts from the amide formation step.

A successful purification strategy must select a solvent that maximizes the solubility of the target compound when hot, minimizes its solubility when cold, and either completely dissolves or leaves undissolved the impurities.

Protocol Development: The Critical Role of Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent[8][9]. An ideal solvent should meet several criteria[9][10]:

  • High Solvency at High Temperature: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperature: The compound should be sparingly or insoluble in the cold solvent to maximize yield.

  • Appropriate Boiling Point: The boiling point should be high enough to afford a good solubility differential but generally below 100-110°C for ease of removal during drying[10].

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Impurities should remain dissolved in the cold solvent or be insoluble in the hot solvent (allowing for removal by hot filtration).

  • Safety: The solvent should have low toxicity and flammability[9].

Experimental Solvent Screening

A preliminary screening with small quantities of the crude material is essential. Based on the "like dissolves like" principle, solvents with moderate to high polarity are good candidates for this aromatic amide[11].

Procedure for Screening:

  • Place ~50 mg of the crude this compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature, agitating after each addition. Note the solubility. An ideal solvent will not dissolve the compound readily at room temperature[8].

  • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. Well-defined, non-cloudy crystals are desirable[12].

Table 1: Solvent Screening Data Template

SolventPolarityBoiling Point (°C)Solubility at 25°CSolubility at Boiling PointRemarks on Crystal Formation
WaterHigh100InsolubleSparingly SolubleFine needles, slow formation
EthanolHigh78Sparingly SolubleVery SolubleGood, well-formed crystals
IsopropanolMedium82Sparingly SolubleVery SolubleExcellent, large prismatic crystals
AcetoneMedium56SolubleVery SolublePoor choice, high solubility when cold
TolueneLow111InsolubleSparingly SolublePotential for "oiling out" due to high BP
Ethyl AcetateMedium77Sparingly SolubleSolubleGood crystal formation

Based on this analysis, Isopropanol or Ethanol are recommended as primary candidates for the full-scale recrystallization.

Detailed Recrystallization Protocol

This protocol assumes Isopropanol as the chosen solvent. Adjust volumes as necessary based on the initial screening results.

Materials and Equipment
  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Erlenmeyer Flasks (2-3, appropriately sized)

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Workflow Diagram

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot isopropanol A->B C 3. Heat to boiling to fully dissolve B->C D 4. Perform hot filtration (if insoluble impurities exist) C->D Insoluble Impurities Present E 5. Allow solution to cool slowly C->E Clear Solution D->E F 6. Cool further in ice bath E->F G 7. Collect crystals via vacuum filtration F->G H 8. Wash with ice-cold isopropanol G->H I 9. Dry crystals under vacuum H->I

Caption: Recrystallization workflow for this compound.

Step-by-Step Procedure
  • Dissolution: Place the crude this compound into an Erlenmeyer flask. For every 1 gram of crude material, begin by adding 5-10 mL of isopropanol. Heat the slurry to a gentle boil using a heating mantle.

  • Achieve Saturation: Continue adding hot isopropanol in small portions to the boiling mixture with constant swirling until the solid just dissolves completely[13]. Adding a significant excess of solvent will reduce the final yield.

  • Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, catalysts) remain in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper into a pre-heated clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals[8]. Rushing this step by immediate placement in an ice bath will trap impurities.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold isopropanol. This removes any residual mother liquor containing dissolved impurities from the crystal surfaces.

  • Drying: Transfer the purified crystals to a watch glass or petri dish and dry them thoroughly to remove all traces of the solvent. A vacuum oven at a moderate temperature (e.g., 50-60°C) is ideal. Dry to a constant weight.

Characterization of Purified Product

The purity of the recrystallized product must be validated. Several analytical techniques are standard for this purpose[3][14].

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range. For reference, the structurally similar 3-Fluoro-4-methoxybenzoic acid has a melting point of 211-213°C[15], and 3-Fluoro-4-methoxybenzaldehyde melts at 34-35°C. The melting point of the target benzamide should be determined experimentally as a key purity indicator.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities[16]. A clean spectrum, free of signals corresponding to starting materials or solvents, indicates high purity.

  • Chromatography (TLC, HPLC): Thin-Layer Chromatography (TLC) can be used for a quick qualitative check. A single spot for the recrystallized product indicates high purity. High-Performance Liquid Chromatography (HPLC) provides a quantitative assessment of purity.

Safety and Handling Precautions

Working with halogenated organic compounds and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile)[17].

  • Ventilation: All procedures involving heating organic solvents must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors[18][19].

  • Fire Safety: Keep flammable solvents like isopropanol away from open flames and spark sources. Use heating mantles or steam baths for heating[17].

  • Waste Disposal: Halogenated organic waste should be disposed of in a designated container, separate from non-halogenated waste[20]. Follow all institutional guidelines for chemical waste management.

  • Material Safety Data Sheet (MSDS): Always review the MSDS for this compound and all solvents used before beginning work to be aware of all potential hazards.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available from: [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. Available from: [Link]

  • PSFC. Halogenated Solvents. Available from: [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available from: [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]

  • PubChem. 3-Fluoro-4-formyl-5-methoxybenzamide. Available from: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Available from: [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Available from: [Link]

  • Tripathi Study Zone. Purification and Characterisation of Organic Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Available from: [Link]

  • University of Florida, Department of Chemistry. Guide for crystallization. Available from: [Link]

  • Chemistry LibreTexts. (2020). Safety. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • PubChem. 3-Chloro-5-fluoro-4-hydroxybenzoic acid. Available from: [Link]

  • Aakash. Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Available from: [Link]

  • University of Wisconsin Oshkosh. Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]

  • Vanderbilt University. Halogenated Solvents. Available from: [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • Vedantu. Purification and Characterisation of Organic Compounds for JEE & NEET. Available from: [Link]

  • University College London. (2021). Working safely with solvents. Available from: [Link]

  • UCT Science. SOP: CRYSTALLIZATION. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. Available from: [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]

  • Sathee Jee. Chemistry Crystallization. Available from: [Link]

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Application Notes: Strategic Use of 3-Chloro-5-fluoro-4-methoxybenzamide in the Multi-Step Synthesis of Kinase Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-5-fluoro-4-methoxybenzamide is a polysubstituted aromatic compound whose structural features make it a valuable starting material in multi-step organic synthesis, particularly within the realm of medicinal chemistry and drug development. The presence of chloro, fluoro, and methoxy groups on the benzamide scaffold allows for fine-tuning of the electronic and lipophilic properties of target molecules. Furthermore, the benzamide functionality serves as a versatile handle for transformation into other key functional groups, such as anilines, which are pivotal for the construction of various pharmacophores.

These application notes provide a detailed guide for researchers, chemists, and drug development professionals on the strategic utilization of this compound in a multi-step synthesis of a key diarylamine intermediate. This intermediate is a core component of potent kinase inhibitors, including those targeting the MEK pathway, such as Trametinib. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: From Benzamide to a Key Kinase Inhibitor Intermediate

The overall synthetic strategy hinges on a two-step transformation of this compound into a crucial diarylamine intermediate. This process involves:

  • Hofmann Rearrangement: Conversion of the primary amide of this compound into the corresponding aniline, 3-chloro-5-fluoro-4-methoxyaniline. This reaction proceeds with the loss of the carbonyl carbon, providing a direct route to the desired aniline derivative.

  • Palladium-Catalyzed Cross-Coupling: A Buchwald-Hartwig amination reaction to couple the newly formed 3-chloro-5-fluoro-4-methoxyaniline with a suitable aryl halide, thereby constructing the diarylamine core structure that is central to many kinase inhibitors.

This two-step sequence is an efficient method for leveraging the functionality of the starting benzamide to create a more complex and valuable intermediate for drug discovery programs.

Experimental Protocols

Part 1: Synthesis of 3-chloro-5-fluoro-4-methoxyaniline via Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom.[1][2] This is achieved by treating the amide with a halogen (typically bromine or chlorine) and a strong base. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[2]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or 1,4-dioxane.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Separately, prepare a solution of sodium hydroxide (or potassium hydroxide) in water and cool it to 0-5 °C. To this cold basic solution, slowly add bromine (or chlorine) while maintaining the low temperature to form the hypohalite solution in situ.

  • Reaction Execution: Slowly add the freshly prepared cold hypohalite solution to the stirred solution of the benzamide via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

  • Warming and Isocyanate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a neutral or slightly acidic pH.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-chloro-5-fluoro-4-methoxyaniline.

Quantitative Data (Representative):

Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0 eqStarting Material
Sodium Hydroxide4.0 - 5.0 eqBase
Bromine1.1 - 1.2 eqHalogenating Agent
SolventMethanol/Water-
Temperature0 °C to 70 °CControlled addition and heating
Reaction Time2 - 6 hoursMonitored by TLC
Yield 75 - 85% Typical for Hofmann rearrangements
Part 2: Synthesis of a Diarylamine Intermediate via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction is instrumental in modern medicinal chemistry for the synthesis of aryl and heteroaryl amines. In this step, 3-chloro-5-fluoro-4-methoxyaniline is coupled with a suitable aryl halide to form the desired diarylamine.

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (e.g., a substituted 2-iodophenylacetamide, 1.0 eq), 3-chloro-5-fluoro-4-methoxyaniline (1.1 - 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 - 2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filtration and Extraction: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure diarylamine intermediate.

Quantitative Data (Representative):

Reagent/ParameterMolar Ratio/ValueNotes
Aryl Halide1.0 eqLimiting Reagent
3-chloro-5-fluoro-4-methoxyaniline1.1 - 1.2 eqCoupling Partner
Pd₂(dba)₃1-3 mol%Palladium Pre-catalyst
Xantphos2-6 mol%Ligand
Cs₂CO₃2.0 - 2.5 eqBase
SolventToluene or DioxaneAnhydrous and degassed
Temperature80 - 110 °C-
Reaction Time12 - 24 hoursMonitored by TLC/LC-MS
Yield 70 - 90% Typical for Buchwald-Hartwig aminations

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Hofmann Rearrangement cluster_step2 Step 2: Buchwald-Hartwig Amination A 3-Chloro-5-fluoro- 4-methoxybenzamide B 3-chloro-5-fluoro- 4-methoxyaniline A->B Br₂, NaOH, H₂O, Δ (Yield: 75-85%) C Diarylamine Intermediate B->C Aryl Halide, Pd Catalyst, Ligand, Base, Toluene, Δ (Yield: 70-90%)

Caption: Multi-step synthesis workflow from this compound.

Mechanistic Insights

Hofmann Rearrangement

The mechanism of the Hofmann rearrangement is a well-established cascade of reactions.[2][5] It begins with the deprotonation of the primary amide by the base, followed by halogenation on the nitrogen atom to form an N-haloamide. A second deprotonation results in an unstable N-haloamide anion, which undergoes a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion. This key step forms an isocyanate intermediate. The isocyanate is then attacked by water (or hydroxide) and subsequently decarboxylates to yield the primary amine.[2]

Hofmann_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amide R-CONH₂ NHaloamide R-CONHBr Amide->NHaloamide + Br₂ - HBr Base OH⁻ Halogen Br₂ Anion [R-CONBr]⁻ NHaloamide->Anion + OH⁻ - H₂O Isocyanate R-N=C=O Anion->Isocyanate Rearrangement - Br⁻ CarbamicAcid R-NHCOOH Isocyanate->CarbamicAcid + H₂O Amine R-NH₂ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Simplified mechanism of the Hofmann Rearrangement.

Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination typically involves three key steps:[3][4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by the base forms a palladium-amido complex.

  • Reductive Elimination: The diarylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the efficiency of this cycle, as it influences the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species.

Troubleshooting and Safety Considerations

  • Hofmann Rearrangement:

    • Incomplete reaction: Ensure the freshness and appropriate stoichiometry of the hypohalite solution. The reaction is sensitive to temperature, so careful control is necessary.

    • Side reactions: Overheating can lead to decomposition. Ensure a gradual temperature increase.

    • Safety: Bromine and strong bases are corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction can be exothermic, so slow and controlled addition of reagents is crucial.

  • Buchwald-Hartwig Amination:

    • Low yield: The reaction is highly sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere with anhydrous, degassed solvents. The choice of ligand and base can significantly impact the yield and should be optimized for the specific substrates.

    • Catalyst decomposition: The palladium catalyst can be sensitive. Use of pre-catalysts or careful handling of the active catalyst is recommended.

    • Safety: Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents like toluene and dioxane are flammable.

Conclusion

This compound is a strategically valuable starting material for the efficient synthesis of complex molecular architectures relevant to drug discovery. The transformation of its benzamide functionality into an aniline via a Hofmann rearrangement, followed by a palladium-catalyzed Buchwald-Hartwig amination, provides a robust and versatile route to key diarylamine intermediates for kinase inhibitors. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to effectively utilize this building block in their synthetic endeavors.

References

  • Organic Chemistry Portal. Hofmann Rearrangement. [Link]

  • Chemistry Steps. Hofmann Rearrangement. [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Nabagram Hiralal Paul College. Rearrangement to electron-deficient nitrogen. [Link]

  • ACS Publications. Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. [Link]

  • Google Patents. Preparation method of 3-chloro-4-fluoroaniline.
  • Google Patents. Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubMed. Palladium-catalyzed Cross-Coupling of Various Phosphorus Pronucleophiles With Chloropyrazines: Synthesis of Novel Am(III)-selective Extractants. [Link]

  • Google Patents.
  • New Drug Approvals. Trametinib. [Link]

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Application Note & Protocol: A Scalable Synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide, a key intermediate in pharmaceutical development. The protocol is designed for researchers, chemists, and process development scientists, offering a robust and scalable two-step synthetic route. The synthesis begins with the regioselective formylation of 3-fluoro-4-methoxyanisole via a Vilsmeier-Haack reaction, followed by an efficient oxidation to yield the key intermediate, 3-chloro-5-fluoro-4-methoxybenzoic acid. The final step involves the conversion of the carboxylic acid to the target benzamide through an acyl chloride intermediate. This guide emphasizes safety, scalability, and analytical validation to ensure a reliable and reproducible process.

Introduction: Significance of this compound

Substituted benzamides are a critical class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The specific substitution pattern of this compound, featuring a halogen-rich aromatic ring, makes it a valuable building block for creating complex molecules with tailored pharmacological profiles. The presence of chloro and fluoro groups can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final active pharmaceutical ingredient (API). This application note details a scalable and efficient synthetic strategy, moving from readily available starting materials to the final, high-purity product.

Synthetic Strategy & Rationale

The synthesis is strategically designed in two main stages to ensure high yields and purity, with considerations for industrial scale-up.

  • Part 1: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic Acid. This stage focuses on building the core substituted benzoic acid. A Vilsmeier-Haack formylation is chosen for its reliability in introducing a formyl group onto electron-rich aromatic rings.[2] This is followed by a robust oxidation step.

  • Part 2: Amidation. The conversion of the synthesized carboxylic acid to the primary amide is achieved via a classic and highly effective method involving the formation of an acyl chloride, which readily reacts with an ammonia source.

The overall synthetic pathway is depicted below:

Synthetic_Pathway Overall Synthetic Workflow A 3-Fluoro-4-methoxyanisole C 3-Chloro-5-fluoro-4-methoxybenzaldehyde A->C Formylation & Chlorination B Vilsmeier-Haack Reagent (POCl3, DMF) B->C E 3-Chloro-5-fluoro-4-methoxybenzoic Acid C->E Oxidation D Oxidizing Agent (e.g., KMnO4) D->E G 3-Chloro-5-fluoro-4-methoxybenzoyl Chloride E->G Acyl Chloride Formation F Thionyl Chloride (SOCl2) F->G I This compound G->I Amidation H Ammonia (aq.) H->I

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic Acid

Step 1: Vilsmeier-Haack Formylation and Chlorination

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[2] In this protocol, we utilize it to introduce a formyl group onto the 3-fluoro-4-methoxyanisole ring. The reaction with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) also results in the concomitant chlorination of the aromatic ring at the position most activated by the methoxy and fluoro substituents.

Protocol:

  • Reactor Setup: To a dry, inerted, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), add N,N-Dimethylformamide (DMF, 3.0 equiv.).

  • Reagent Addition: Cool the DMF to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 3.0 equiv.) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture for 1 hour at this temperature to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Slowly add 3-fluoro-4-methoxyanisole (1.0 equiv.) to the reactor, ensuring the temperature does not exceed 20 °C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Work-up: Stir the quenched mixture for 1-2 hours. The product, 3-chloro-5-fluoro-4-methoxybenzaldehyde, will precipitate as a solid. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Oxidation to the Carboxylic Acid

The synthesized benzaldehyde is then oxidized to the corresponding benzoic acid. Potassium permanganate is a strong, effective, and cost-efficient oxidizing agent for this transformation on a large scale.[3]

Protocol:

  • Reactor Setup: Charge a reactor with a solution of 3-chloro-5-fluoro-4-methoxybenzaldehyde (1.0 equiv.) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, 2.0-2.5 equiv.) in water. Slowly add the KMnO₄ solution to the aldehyde solution. The reaction is exothermic; maintain the temperature between 20-30 °C using a cooling bath.

  • Reaction: Stir the mixture vigorously for 2-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the purple color of the permanganate and confirmed by TLC or HPLC.

  • Work-up: After completion, quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.

  • Isolation: Acidify the clear solution with concentrated hydrochloric acid to a pH of 1-2. The 3-chloro-5-fluoro-4-methoxybenzoic acid will precipitate.

  • Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Part 2: Synthesis of this compound

Step 3: Acyl Chloride Formation and Amidation

The final step is the conversion of the carboxylic acid to the primary amide. This is efficiently achieved by first converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia.[4]

Protocol:

  • Reactor Setup: In a dry, inerted reactor equipped with a stirrer, condenser, and gas scrubber, suspend 3-chloro-5-fluoro-4-methoxybenzoic acid (1.0 equiv.) in a suitable solvent like toluene or dichloromethane. A catalytic amount of DMF can be added to facilitate the reaction.

  • Chlorination: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equiv.) to the suspension. Heat the mixture to a gentle reflux (typically 50-70 °C depending on the solvent) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases and the solution becomes clear.

  • Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride and solvent by distillation under reduced pressure.[5]

  • Amidation: Cool the resulting crude acyl chloride in an ice bath. Slowly and carefully add the acyl chloride to a stirred, cold (0-5 °C) solution of concentrated aqueous ammonia (a significant excess, e.g., 10-15 equiv.).

  • Precipitation and Isolation: Stir the mixture vigorously for 1-2 hours, allowing the temperature to slowly rise to room temperature. The product, this compound, will precipitate.

  • Purification: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol or another suitable solvent to remove impurities. Dry the final product under vacuum. Recrystallization from a solvent such as ethanol can be performed for higher purity.[6]

Quantitative Data Summary

Parameter Step 1: Formylation Step 2: Oxidation Step 3: Amidation
Starting Material 3-Fluoro-4-methoxyanisole3-Chloro-5-fluoro-4-methoxybenzaldehyde3-Chloro-5-fluoro-4-methoxybenzoic Acid
Key Reagents POCl₃, DMFKMnO₄SOCl₂, Aqueous NH₃
Solvent Excess DMFAcetone/WaterToluene
Temperature 80-90 °C20-30 °C50-70 °C (reflux)
Reaction Time 4-6 hours2-4 hours2-4 hours
Typical Yield 75-85%80-90%85-95%
Purity (by HPLC) >95%>98%>99%

Process Safety Considerations

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.[7] Quenching of excess SOCl₂ should be done cautiously with a basic solution or by slow addition to ice.[8][9]

  • Phosphorus Oxychloride (POCl₃): Corrosive and lachrymatory. Reacts with water. Handle with the same precautions as thionyl chloride.

  • Potassium Permanganate (KMnO₄): Strong oxidizing agent. Avoid contact with combustible materials.

  • Exothermic Reactions: The formation of the Vilsmeier reagent, the oxidation with KMnO₄, and the amidation reaction are all exothermic. Proper temperature control through slow reagent addition and external cooling is crucial to prevent runaway reactions.

Analytical Method Development

Consistent monitoring of the reaction progress and final product purity is essential for a robust process.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is recommended for both in-process control and final purity analysis.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective for separating the aromatic compounds involved in this synthesis.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the amide and carboxylic acid, C-Cl, and C-F bonds).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete Formylation (Step 1) Insufficient Vilsmeier reagent or reaction time/temperature.Increase the equivalents of POCl₃/DMF or prolong the reaction time at 90 °C. Ensure starting material is of high purity.
Low Yield in Oxidation (Step 2) Insufficient oxidant or decomposition of product.Increase the amount of KMnO₄. Ensure the temperature is well-controlled to prevent side reactions.
Incomplete Acyl Chloride Formation (Step 3) Presence of moisture, insufficient SOCl₂.Ensure all glassware and solvents are anhydrous. Increase the amount of SOCl₂ and/or reflux time.
Product Purity Issues Inefficient work-up or purification.Optimize washing steps. Perform recrystallization with different solvent systems.[11]

Conclusion

The synthetic route and protocols described in this application note provide a reliable and scalable method for the production of this compound. By following the detailed steps and adhering to the safety and analytical guidelines, researchers and drug development professionals can confidently produce this valuable intermediate for their research and development needs.

References

  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. ACS Publications. Available at: [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Available at: [Link]

  • Industrial preparation method of benzoic acid. Snowhite Chemical Co.,LTD. (2025). Available at: [Link]

  • A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. ResearchGate. (2021). Available at: [Link]

  • 3-Fluoro-4-methoxyphenol. PubChem. Available at: [Link]

  • Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. National Institutes of Health. Available at: [Link]

  • Removing thionyl chloride. Reddit. Available at: [Link]

  • Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents.
  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. (2025). Available at: [Link]

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. (2020). Available at: [Link]

  • The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. Google Patents.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]

  • Purification: How To. University of Rochester Department of Chemistry. Available at: [Link]

  • Which reagents are suitable for decomposing residual thionyl chloride after esterification? ResearchGate. (2012). Available at: [Link]

  • Chlorination of 4-methoxybenzoyl chloride. Google Patents.
  • Kolbe–Schmitt reaction. Wikipedia. Available at: [Link]

  • Direct determination of benzamides in serum by column-switching high-performance liquid chromatography. PubMed. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019). Available at: [Link]

  • Chlorination of Chloroolefins C 3 –C 4. ResearchGate. (2025). Available at: [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
  • Green Chemistry. RSC Publishing. (2022). Available at: [Link]

  • Quenching Reactive Substances. KGROUP. (2006). Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. Available at: [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. (2025). Available at: [Link]

  • Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof. Google Patents.
  • Comparison of UHPLC and HPLC in benzodiazepines analysis of postmortem samples: a case-control study. PubMed. Available at: [Link]

  • A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2. RSC Publishing. (2023). Available at: [Link]

  • Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination. Google Patents.
  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia University. Available at: [Link]

  • Kolbe-Schmidt Reaction: Videos & Practice Problems. Pearson. (2024). Available at: [Link]

  • A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. (2025). Available at: [Link]

  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. MDPI. Available at: [Link]

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Troubleshooting & Optimization

Low yield in 3-Chloro-5-fluoro-4-methoxybenzamide synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in various research and development pipelines, 3-Chloro-5-fluoro-4-methoxybenzamide requires a robust synthetic protocol to ensure high purity and yield. This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize its synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to solve challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two principal and reliable methods for synthesizing this compound. The choice often depends on the availability of starting materials and the scale of the reaction.

  • The Acyl Chloride Route: This is the most common and often highest-yielding method. It involves converting 3-chloro-5-fluoro-4-methoxybenzoic acid to its corresponding acyl chloride, which is then reacted with an ammonia source.

  • The Direct Amidation Route: This method involves treating the carboxylic acid directly with an ammonia source in the presence of a coupling agent. While it avoids the isolation of the often moisture-sensitive acyl chloride, it can introduce byproducts from the coupling agent that require careful purification.

Q2: What are the critical safety precautions for this synthesis?

A2: The reagents used in this synthesis are hazardous. Thionyl chloride (SOCl₂) and oxalyl chloride are corrosive, toxic, and react violently with water. The reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. The byproduct of the acyl chloride formation is either HCl gas or a combination of HCl, CO, and CO₂ gas, which must be scrubbed or vented safely.

Q3: How stable is the final product, this compound?

A3: Benzamides are generally stable crystalline solids. However, they can undergo hydrolysis back to the carboxylic acid under harsh acidic or basic conditions, especially when heated.[1][2][3] Therefore, it is crucial to avoid extreme pH and high temperatures during workup and purification.

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Conversion of Starting Carboxylic Acid

You've completed the reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted 3-chloro-5-fluoro-4-methoxybenzoic acid.

The conversion of the carboxylic acid to the acyl chloride is a critical prerequisite for the subsequent amidation. Incomplete formation of this intermediate is a common source of low yield.

Diagnostic Protocol: After the reflux with thionyl chloride (or reaction with oxalyl chloride) and removal of the excess reagent, carefully take a small aliquot of the crude acyl chloride. In a separate vial, quench it with methanol. Analyze the resulting methyl ester by LC-MS or GC-MS. The presence of a significant amount of the starting carboxylic acid confirms incomplete conversion.

Optimization Protocol:

  • Ensure Anhydrous Conditions: The carboxylic acid starting material must be completely dry. Dry it in a vacuum oven before use. All glassware should be oven-dried.

  • Reagent Stoichiometry & Quality: Use a fresh, high-quality bottle of thionyl chloride or oxalyl chloride. An excess of the chlorinating agent (typically 1.5 to 3 equivalents) is recommended.

  • Catalyst (for Oxalyl Chloride): If using oxalyl chloride, a catalytic amount (1-2 drops) of anhydrous N,N-Dimethylformamide (DMF) is essential to initiate the reaction.

  • Reaction Time and Temperature: Ensure the reaction is heated (reflux for thionyl chloride, room temperature to 40 °C for oxalyl chloride) for a sufficient duration, typically 1-3 hours. Monitor for the cessation of gas evolution (SO₂ and HCl for SOCl₂, or CO, CO₂, and HCl for (COCl)₂).

If you are using a direct amidation route, the coupling agent (e.g., HBTU, HATU, EDC) may have degraded due to moisture.

Diagnostic Protocol: Attempt a small-scale, standard peptide coupling reaction with simple substrates (e.g., benzoic acid and benzylamine) using the same batch of coupling agent. If this simple reaction also fails, the reagent is likely compromised.

Optimization Protocol:

  • Use Fresh Reagents: Always use fresh, high-quality coupling agents and store them in a desiccator.

  • Optimize Base and Solvent: The choice of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) and an appropriate anhydrous solvent (e.g., DMF, DCM) is crucial for efficient coupling.[4]

Issue 2: The Reaction is Complete, but the Isolated Yield is Low

You've confirmed full conversion of the starting material, but the final mass of the purified this compound is disappointing.

The 3-chloro-5-fluoro-4-methoxybenzoyl chloride is highly reactive and susceptible to hydrolysis by water back to the unreactive carboxylic acid.[5] This is one of the most common failure modes.

Diagnostic Protocol: During the workup, after quenching the reaction, acidify the aqueous layer and extract it with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and analyze the residue. The presence of a large amount of 3-chloro-5-fluoro-4-methoxybenzoic acid indicates significant hydrolysis.

Optimization Protocol:

  • Strict Moisture Control: Ensure all solvents and reagents for the amidation step are anhydrous. The ammonia source (e.g., a solution of ammonia in dioxane or methanol) should be commercially available and anhydrous.

  • Temperature Control: Add the crude acyl chloride solution dropwise to the cooled (0 °C) ammonia solution. This minimizes the heat generated during the reaction and reduces the rate of competing hydrolysis.

  • Vigorous Stirring: Ensure efficient mixing to promote the reaction between the acyl chloride and ammonia over the reaction with trace water.

AcylChloride 3-Chloro-5-fluoro- 4-methoxybenzoyl chloride Product Desired Benzamide AcylChloride->Product  Amidation (Fast) Byproduct Carboxylic Acid (Inactive Byproduct) AcylChloride->Byproduct  Hydrolysis (Slow, but significant if wet) Ammonia Ammonia (NH3) (Desired Nucleophile) Ammonia->Product Water Water (H2O) (Competing Nucleophile) Water->Byproduct

Caption: Competing reaction pathways for the acyl chloride intermediate.

The product may have partial solubility in the aqueous phase, or it may be lost during recrystallization if an inappropriate solvent system is used.

Optimization Protocol:

  • Workup pH: After the reaction, the product often precipitates. If not, carefully adjust the pH. Avoid strongly acidic or basic conditions which could hydrolyze the amide product.[6]

  • Extraction: If the product remains in solution, extract it multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Recrystallization Solvent System: Determine the optimal recrystallization solvent through small-scale trials. A common strategy is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then add a co-solvent in which it is poorly soluble (e.g., water, hexanes) until turbidity is observed, then allow it to cool slowly.

Solvent System Solubility Characteristics Recommendation
Ethanol/Water Good solubility in hot ethanol, poor in water.A common and effective choice.
Isopropanol/Hexanes Good solubility in hot isopropanol, poor in hexanes.Useful for removing non-polar impurities.
Toluene Moderate solubility when hot.Can be effective for obtaining high-quality crystals.

Experimental Protocols

Protocol 1: Synthesis via the Acyl Chloride Route

This protocol is a robust starting point for the synthesis.

Step 1: Formation of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride

  • Place 3-chloro-5-fluoro-4-methoxybenzoic acid (1.0 eq) in an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add thionyl chloride (2.0 eq) to the flask.

  • Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid should dissolve, and gas evolution should be observed.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. It is often beneficial to co-evaporate with an anhydrous solvent like toluene twice to ensure complete removal. The resulting crude acyl chloride is used directly in the next step.

Step 2: Amidation

  • In a separate oven-dried flask, place a 2.0 M solution of ammonia in isopropanol (3.0 eq).

  • Cool the ammonia solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous tetrahydrofuran (THF).

  • Add the acyl chloride solution dropwise to the cold, stirring ammonia solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the acyl chloride (visualized as its methyl ester after quenching a sample with methanol).

Step 3: Workup and Purification

  • Reduce the solvent volume under reduced pressure.

  • Add deionized water to the residue. The product should precipitate as a white or off-white solid.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and then a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

  • Dry the solid under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Troubleshooting Workflow

Start Low Yield Observed CheckConversion Analyze Crude Reaction: Any Starting Material Left? Start->CheckConversion FullConversion No, Conversion is Complete CheckConversion->FullConversion No PartialConversion Yes, Starting Material Remains CheckConversion->PartialConversion Yes CheckHydrolysis Analyze Aqueous Workup Layer for Carboxylic Acid FullConversion->CheckHydrolysis TroubleshootActivation Troubleshoot Acid Activation (See Issue 1) PartialConversion->TroubleshootActivation TroubleshootWorkup Troubleshoot Workup/Purification (See Issue 2) AcidFound Yes, Acid is Present CheckHydrolysis->AcidFound Yes NoAcidFound No, Acid is Absent CheckHydrolysis->NoAcidFound No ImproveAnhydrous Improve Anhydrous Conditions (See Issue 2A) AcidFound->ImproveAnhydrous OptimizePurification Optimize Purification Solvents (See Issue 2B) NoAcidFound->OptimizePurification

Caption: A logical workflow for diagnosing low-yield issues.

References

  • ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Available at: [Link]

  • The hydrolysis of amides. Chemguide. Available at: [Link]

  • O'Connor, C. (1964). Acidic and Basic Amide Hydrolysis. Journal of the Royal Institute of Chemistry, 88(3), 82-86. Available at: [Link]

  • Amide from carboxylic acid synthesis. Reddit. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate potential challenges and side reactions encountered during the synthesis of this substituted benzamide. Our focus is on providing scientifically sound, practical solutions to ensure high yield and purity.

Introduction

The synthesis of this compound typically proceeds through a two-step sequence starting from 3-Chloro-5-fluoro-4-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, commonly using a chlorinating agent like thionyl chloride (SOCl₂). The subsequent step is the amidation of the resulting acyl chloride with an ammonia source. While this is a standard transformation in organic synthesis, the specific combination of chloro, fluoro, and methoxy substituents on the aromatic ring can influence the reaction's outcome and lead to specific side reactions. This guide will address these potential issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and reliable laboratory-scale synthesis involves a two-step process:

  • Acyl Chloride Formation: Conversion of 3-Chloro-5-fluoro-4-methoxybenzoic acid to 3-Chloro-5-fluoro-4-methoxybenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[1]

  • Amidation: Reaction of the crude or purified 3-Chloro-5-fluoro-4-methoxybenzoyl chloride with an ammonia source, such as aqueous or gaseous ammonia, to form the desired benzamide. This is a nucleophilic acyl substitution reaction.[2]

Q2: Can I directly couple 3-Chloro-5-fluoro-4-methoxybenzoic acid with ammonia using a coupling agent?

A2: Yes, direct amidation using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a viable alternative.[3] This method avoids the handling of hazardous chlorinating agents. However, for simple primary amides from ammonia, the acyl chloride route is often more cost-effective and straightforward on a larger scale. The choice of method may depend on the scale of the reaction and the available reagents.

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: The main potential side reactions are:

  • Incomplete conversion of the carboxylic acid to the acyl chloride.

  • Hydrolysis of the acyl chloride back to the carboxylic acid if moisture is present.[4]

  • Formation of the corresponding anhydride from the reaction of the acyl chloride with unreacted carboxylic acid.

  • Over-acylation is not a concern when using ammonia as the nucleophile for the synthesis of a primary amide.

  • Cleavage of the methoxy group: While generally stable, harsh acidic conditions and high temperatures could potentially lead to the cleavage of the aryl methyl ether.[5] However, under standard conditions for acyl chloride formation with thionyl chloride, the methoxy group is typically stable.[1]

Troubleshooting Guide

Part 1: Acyl Chloride Formation from 3-Chloro-5-fluoro-4-methoxybenzoic acid

Issue 1: Incomplete conversion of the carboxylic acid to the acyl chloride.

  • Question: My reaction mixture still shows the presence of the starting carboxylic acid after refluxing with thionyl chloride. What could be the cause, and how can I drive the reaction to completion?

  • Answer: Incomplete conversion is a common issue and can be attributed to several factors:

    • Insufficient Thionyl Chloride: Ensure at least a stoichiometric amount of thionyl chloride is used. Often, a slight excess (1.2-2.0 equivalents) is employed to ensure the reaction goes to completion. For larger scales, using thionyl chloride as the solvent is also a common practice.

    • Reaction Time and Temperature: While the reaction is often vigorous initially, a sufficient reflux period is necessary to ensure complete conversion. The progress of the reaction can be monitored by carefully quenching a small aliquot with methanol and analyzing the resulting methyl ester by TLC or LC-MS against the starting carboxylic acid.

    • Purity of Starting Material: The presence of non-volatile impurities in the 3-Chloro-5-fluoro-4-methoxybenzoic acid can interfere with the reaction. Ensure the starting material is of high purity.

    Troubleshooting Protocol:

    • Increase the amount of thionyl chloride to 1.5-2.0 equivalents.

    • Extend the reflux time, monitoring the reaction progress every hour.

    • Consider the addition of a catalytic amount of N,N-dimethylformamide (DMF) (a few drops). DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[1]

Issue 2: The reaction mixture has darkened significantly during the formation of the acyl chloride.

  • Question: Upon heating with thionyl chloride, my reaction mixture turned dark brown/black. Is this normal, and will it affect the subsequent amidation step?

  • Answer: Some darkening can occur, especially with prolonged heating or the presence of impurities. However, significant charring may indicate decomposition.

    • Cause: The electron-rich nature of the aromatic ring due to the methoxy group, combined with the presence of halogens, might make it susceptible to side reactions under strongly acidic and high-temperature conditions.

    • Impact: While the crude dark acyl chloride can sometimes be used directly in the next step, the impurities may complicate the purification of the final benzamide.

    Preventative Measures & Solutions:

    • Temperature Control: Avoid excessive heating. Refluxing gently is usually sufficient.

    • Use of a Co-solvent: Performing the reaction in an inert solvent like toluene or dichloromethane with a slight excess of thionyl chloride can provide better temperature control and a cleaner reaction.

    • Alternative Chlorinating Agent: Oxalyl chloride in a solvent like dichloromethane with a catalytic amount of DMF is a milder alternative to thionyl chloride and often results in cleaner reactions at lower temperatures.

Part 2: Amidation of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride

Issue 3: Low yield of this compound.

  • Question: After reacting the acyl chloride with ammonia and work-up, the yield of my benzamide is very low. What are the likely causes?

  • Answer: A low yield in the amidation step can often be traced back to the reactivity of the acyl chloride and the reaction conditions.

    • Hydrolysis of the Acyl Chloride: 3-Chloro-5-fluoro-4-methoxybenzoyl chloride is reactive and will readily hydrolyze back to the carboxylic acid if it comes into contact with water before reacting with ammonia. This is a major cause of low yields.

    • Incomplete Reaction: Although the reaction with ammonia is typically fast, insufficient mixing or too low a temperature can lead to an incomplete reaction.

    • Loss during Work-up: The product might have some solubility in the aqueous layer, especially if the pH is not controlled.

    Troubleshooting Protocol & Best Practices:

    • Ensure Anhydrous Conditions: After the formation of the acyl chloride, excess thionyl chloride should be removed under reduced pressure. The crude acyl chloride should be dissolved in a dry, inert solvent (e.g., THF, dichloromethane) before the addition of the ammonia source.[1]

    • Efficient Mixing: The reaction of the acyl chloride with aqueous ammonia is often biphasic. Vigorous stirring is crucial to maximize the interfacial area and ensure a rapid reaction.

    • Temperature Control: The reaction is exothermic. Adding the acyl chloride solution slowly to the cold (0-5 °C) ammonia solution helps to control the reaction and minimize side reactions.

    • Work-up pH: After the reaction is complete, ensure the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the benzamide product.

Issue 4: The final product is contaminated with the starting carboxylic acid.

  • Question: My final isolated this compound is contaminated with a significant amount of 3-Chloro-5-fluoro-4-methoxybenzoic acid. How can I remove this impurity?

  • Answer: The presence of the starting carboxylic acid is a common impurity, arising from the hydrolysis of the acyl chloride.

    • Purification Strategy: This acidic impurity can be easily removed by an aqueous work-up.

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and will be extracted into the aqueous layer. The neutral benzamide will remain in the organic layer.

      • Wash the organic layer with water and then brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified benzamide.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 3-Chloro-5-fluoro-4-methoxybenzoic acid (1.0 eq).

  • Carefully add thionyl chloride (2.0 eq).

  • Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of carboxylic acid).

  • Heat the reaction mixture to a gentle reflux for 1-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporation with a dry, high-boiling solvent like toluene can be performed. The resulting crude 3-Chloro-5-fluoro-4-methoxybenzoyl chloride is often used directly in the next step.

Protocol 2: Synthesis of this compound
  • In a separate flask, cool an excess of concentrated aqueous ammonia (e.g., 10-20 equivalents) to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve the crude 3-Chloro-5-fluoro-4-methoxybenzoyl chloride from the previous step in a minimal amount of a dry, inert solvent (e.g., THF or dichloromethane).

  • Add the solution of the acyl chloride dropwise to the cold, stirring ammonia solution.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of a cold non-polar solvent (e.g., hexanes) to remove non-polar impurities.

  • Dry the solid under vacuum to obtain the crude this compound.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

ParameterRecommended ConditionRationale
Acyl Chloride Formation
Chlorinating AgentThionyl Chloride (SOCl₂)Byproducts (SO₂ and HCl) are gaseous and easily removed.[1]
Stoichiometry of SOCl₂1.5 - 2.0 equivalentsDrives the reaction to completion.
CatalystCatalytic DMFAccelerates the reaction via the formation of the Vilsmeier reagent.[1]
TemperatureGentle refluxEnsures complete reaction without significant decomposition.
Amidation
Ammonia SourceConcentrated Aqueous AmmoniaReadily available and effective.
Stoichiometry of AmmoniaLarge excessActs as both the nucleophile and the base to neutralize the HCl byproduct.
Temperature0-5 °C (initial)Controls the exothermic reaction and minimizes side reactions.
Solvent for Acyl ChlorideAnhydrous THF or DCMEnsures the acyl chloride does not hydrolyze before reacting.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 3-Chloro-5-fluoro-4- methoxybenzoic acid B 3-Chloro-5-fluoro-4- methoxybenzoyl chloride A->B  SOCl₂, cat. DMF S1 Incomplete Conversion A->S1  Insufficient SOCl₂  or reaction time B->A  Reaction with  unreacted acid C 3-Chloro-5-fluoro-4- methoxybenzamide B->C  NH₃ (aq) S3 Hydrolysis to Carboxylic Acid B->S3  H₂O S2 Anhydride Formation S3->A  (Forms starting material)

Caption: Desired synthesis pathway and potential side reactions.

Troubleshooting Logic Flow

G Start Synthesis of 3-Chloro-5-fluoro-4- methoxybenzamide Problem Low Yield or Impure Product Start->Problem Step1 Check Acyl Chloride Formation Problem->Step1 Step2 Check Amidation Step Problem->Step2 Purification Purification Issue: Carboxylic Acid Impurity Problem->Purification IncompleteConv Incomplete Conversion of Acid? Step1->IncompleteConv Degradation Degradation during Acyl Chloride Formation? Step1->Degradation Hydrolysis Acyl Chloride Hydrolysis? Step2->Hydrolysis IncompleteAmidation Incomplete Amidation? Step2->IncompleteAmidation Sol1 Increase SOCl₂/time, add cat. DMF IncompleteConv->Sol1 Yes Sol2 Use milder conditions (e.g., oxalyl chloride) Degradation->Sol2 Yes Sol3 Ensure anhydrous conditions Hydrolysis->Sol3 Yes Sol4 Vigorous stirring, check temperature IncompleteAmidation->Sol4 Yes Sol5 Wash with aq. NaHCO₃ Purification->Sol5 Yes

Caption: Troubleshooting workflow for the synthesis.

References

  • BenchChem. (2025). How to overcome common problems in Benzamide synthesis? BenchChem Technical Support Center.
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. BenchChem.
  • Wang, X., de Silva, S. O., Reed, J. N., Billadeau, R., Griffen, E. J., Chan, A., & Snieckus, V. (n.d.). 7-METHOXYPHTHALIDE. Organic Syntheses, 74, 248. [Link]

  • Master Organic Chemistry. (2018). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

Sources

Technical Support Center: 3-Chloro-5-fluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Achieving High Purity

Welcome to the dedicated technical support guide for 3-Chloro-5-fluoro-4-methoxybenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity specifications. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final products.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into potential pitfalls and their solutions. We will explore the causality behind common purity issues and offer robust, self-validating methods for purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Impurity Profile

Question 1: I've just completed my synthesis. What are the most likely impurities I should be looking for in my crude this compound?

Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. Most commonly, this benzamide is synthesized via the amidation of 3-chloro-5-fluoro-4-methoxybenzoic acid or its corresponding acid chloride. Based on this, your primary impurities are likely to be:

  • Unreacted Starting Material: 3-chloro-5-fluoro-4-methoxybenzoic acid is a common impurity. Its presence suggests an incomplete amidation reaction.

  • Hydrolysis Product: The amide bond can be susceptible to hydrolysis under either acidic or basic conditions, especially if heated during workup, reverting the product back to 3-chloro-5-fluoro-4-methoxybenzoic acid.

  • Reagent-Derived Impurities: If you are using a coupling agent like dicyclohexylcarbodiimide (DCC), the corresponding urea byproduct (dicyclohexylurea, DCU) is a very common and often troublesome impurity to remove.[1]

  • Demethylation Byproduct: The 4-methoxy group can be sensitive to certain conditions, particularly strong acids (e.g., HBr, BBr₃) or high temperatures, leading to the formation of 3-chloro-5-fluoro-4-hydroxybenzamide.

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can be trapped in the solid product.

Below is a diagram illustrating the formation of these common impurities from a typical synthesis starting with the carboxylic acid.

G cluster_reactants Starting Materials & Reagents cluster_reaction Reaction & Potential Side Reactions cluster_products Products & Impurities SM 3-Chloro-5-fluoro- 4-methoxybenzoic acid Amidation Amidation Reaction SM->Amidation Amine Ammonia Source (e.g., NH4Cl) Amine->Amidation Coupling Coupling Agent (e.g., DCC) Coupling->Amidation Impurity_Urea Impurity: Dicyclohexylurea (DCU) Coupling->Impurity_Urea Forms Incomplete Incomplete Reaction Amidation->Incomplete Product Desired Product: 3-Chloro-5-fluoro- 4-methoxybenzamide Amidation->Product Impurity_SM Impurity: Unreacted Starting Acid Incomplete->Impurity_SM Hydrolysis Hydrolysis (Workup/Reaction) Impurity_Hydrolysis Impurity: Starting Acid (from Hydrolysis) Hydrolysis->Impurity_Hydrolysis Reverts to Product->Hydrolysis

Caption: Potential impurity pathways during synthesis.

Section 2: Purification Strategies & Protocols

Question 2: My crude product is a discolored solid. What is the best first step for purification?

Answer: Recrystallization is almost always the method of choice for purifying solid aromatic amides and is highly effective at removing both colored impurities and byproducts with different solubility profiles.[2][3] The key is selecting the appropriate solvent system.

Causality: A successful recrystallization hinges on the principle of differential solubility. An ideal solvent will dissolve your target compound, this compound, completely at an elevated temperature but very poorly at room temperature or below. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Place approximately 20-30 mg of your crude, dry material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature. Start with the solvents listed in the table below. Agitate the tube after each drop.

  • Room Temp Solubility: Observe if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization but might be useful as the "soluble" component in a two-solvent system.

  • Hot Solubility: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: The best solvent is one that dissolves the compound when hot and provides a high yield of clean, crystalline solid upon cooling.

Data Presentation: Recrystallization Solvent Selection Guide

Solvent Polarity Boiling Point (°C) Suitability & Rationale for Aromatic Amides
Ethanol Polar Protic 78 Often an excellent choice. The amide's polarity allows it to dissolve in hot ethanol, but the hydrogen bonding network promotes crystallization upon cooling.[2]
Isopropanol Polar Protic 82 Similar to ethanol, but its slightly lower polarity can sometimes provide better selectivity against more polar impurities.
Acetonitrile Polar Aprotic 82 A very effective solvent for recrystallizing amides, often yielding high-quality crystals.[2]
Ethyl Acetate Medium Polarity 77 Good for moderately polar compounds. Can be used alone or in a solvent pair with hexanes.
Toluene Nonpolar 111 Useful for recrystallizing aromatic compounds, though its high boiling point requires care. Can be effective if impurities are highly polar.[4]

| Ethyl Acetate/Hexanes | Variable | Variable | A powerful two-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then add hot hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Allow to cool slowly. |

Question 3: I performed a recrystallization, but my NMR still shows the starting carboxylic acid. How can I remove it?

Answer: If recrystallization fails to remove the starting carboxylic acid (3-chloro-5-fluoro-4-methoxybenzoic acid), an acid-base liquid-liquid extraction is the most effective and direct method.

Causality: This technique exploits the difference in acidity between your neutral amide product and the acidic carboxylic acid impurity. By washing an organic solution of your crude product with a basic aqueous solution (like sodium bicarbonate), you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, while your neutral amide remains in the organic layer.

Experimental Protocol: Acid-Base Wash for Carboxylic Acid Removal

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which it is freely soluble, such as dichloromethane (DCM) or ethyl acetate. Use a separatory funnel.

  • Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any CO₂ gas that may form. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.[1]

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to recover the purified amide.[5]

  • Validation: Confirm the absence of the carboxylic acid impurity by TLC or ¹H NMR analysis.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Product (Amide + Acid Impurity) in Organic Solvent (e.g., DCM) wash Wash with aq. NaHCO₃ start->wash separate Separate Layers wash->separate org_phase Pure Amide (Neutral) separate->org_phase Remains in Organic aq_phase Sodium Carboxylate Salt (Water-Soluble) separate->aq_phase Partitions into Aqueous dry Dry (Na₂SO₄) & Evaporate org_phase->dry final_product Purified Product dry->final_product discard Discard Aqueous Waste aq_phase->discard

Caption: Workflow for purification via acid-base extraction.

Question 4: My product seems clean by NMR, but the melting point is broad, and it runs as a smear on my TLC plate. What could be the issue?

Answer: A broad melting point and smearing on a TLC plate, even with a clean NMR, often point to the presence of minor, structurally similar impurities or residual, non-volatile solvents like DMF or DMSO. However, the most common culprit for this specific compound class is residual water or the presence of hydroscopic salts from the workup.

Causality: Even small amounts of water can disrupt the crystal lattice of a solid, leading to a depression and broadening of its melting point. On a silica TLC plate, which is highly polar, water and other very polar impurities can interact strongly with the stationary phase, causing the spot for your compound to streak or "smear" up the plate.

Troubleshooting and Solutions:

  • Aggressive Drying: Ensure your final product is rigorously dried. After concentrating from a solvent, co-evaporate with a dry, lower-boiling solvent like toluene (azeotropic removal of water) and then dry the solid under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.

  • Check for Salts: If your workup involved acids or bases, residual salts may be present. A wash of the organic solution with deionized water (before the brine wash) can help remove these.[5]

  • TLC System Modification: To improve TLC resolution, try adding 0.5-1% of triethylamine (TEA) to your mobile phase (e.g., hexane/ethyl acetate). The TEA will deactivate the acidic sites on the silica gel, often resulting in sharper spots for amines and amides. Conversely, if you suspect acidic impurities, adding a small amount of acetic acid can help.

  • Consider Column Chromatography: If other methods fail, flash column chromatography is a definitive purification step. A gradient elution from a nonpolar solvent system (e.g., 100% hexanes) to a more polar one (e.g., 50:50 hexanes:ethyl acetate) will effectively separate compounds based on polarity.[6]

References

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • Springer Nature. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available at: [Link]

  • ResearchGate. What is the best technique for amide purification? Available at: [Link]

  • PubChem. 3-Chloro-5-fluoro-4-hydroxybenzoic acid. Available at: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Google Patents. US4582948A - 3-chloro-4-fluoro-5-nitrobenzotrifluoride.
  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • R Discovery. Degradation of 3-chloro-4-hydroxybenzoic acid in biological treated effluent by gamma irradiation. Available at: [Link]

  • Griffith Research Online. Microbial degradation of 3-chloropropionic acid. Available at: [Link]

  • PubMed. Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Available at: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Google Patents. WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • PLOS One. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Available at: [Link]

  • YouTube. Recrystallization technique for organic compounds purification. Available at: [Link]

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Technical Support Center: Safe Synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Managing Exothermic Reactions

Welcome to the Technical Support Center for the synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of this synthesis. Our focus is on ensuring procedural safety and achieving high-purity products through a comprehensive understanding of the reaction dynamics.

Section 1: Understanding the Synthetic Pathway and Exothermic Risks

The synthesis of this compound typically proceeds through a multi-step process, commencing with the corresponding benzoic acid. Each step presents unique challenges and potential exothermic events that must be carefully managed. Below is a plausible and commonly employed synthetic route.

G cluster_0 Step 1: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic Acid cluster_1 Step 2: Formation of the Acyl Chloride cluster_2 Step 3: Amidation A Starting Material: Substituted Toluene Derivative B Oxidation A->B e.g., KMnO4 or other oxidizing agents C 3-Chloro-5-fluoro-4-methoxybenzoic Acid B->C D 3-Chloro-5-fluoro-4-methoxybenzoic Acid E Chlorination D->E Thionyl Chloride (SOCl2) or Oxalyl Chloride F 3-Chloro-5-fluoro-4-methoxybenzoyl Chloride E->F G 3-Chloro-5-fluoro-4-methoxybenzoyl Chloride H Reaction with Ammonia Source G->H e.g., NH4OH, NH3 gas I This compound H->I G Start Observe Rapid Temperature Rise StopAddition Cease Reagent Addition Immediately Start->StopAddition MaxCooling Apply Maximum Cooling (e.g., Dry Ice/ Acetone Bath) StopAddition->MaxCooling PrepareQuench Prepare Quenching Agent (e.g., Cold Solvent or Isopropanol) MaxCooling->PrepareQuench Assess Is Temperature Still Rising? PrepareQuench->Assess Quench Execute Emergency Quench Procedure Assess->Quench Yes Monitor Monitor Temperature Until Stable and Safe Assess->Monitor No Quench->Monitor Controlled Temperature is Under Control Monitor->Controlled

Caption: Troubleshooting workflow for a potential runaway reaction.

Section 3: Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoyl Chloride
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap, dissolve 3-Chloro-5-fluoro-4-methoxybenzoic acid in an appropriate anhydrous solvent (e.g., toluene).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (typically 1.5-2.0 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until gas evolution ceases.

  • Work-up: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Preparation: In a separate flask, place a concentrated solution of ammonium hydroxide and cool it to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Dissolve the crude 3-Chloro-5-fluoro-4-methoxybenzoyl chloride in a minimal amount of a suitable anhydrous solvent (e.g., THF or dioxane). Add this solution dropwise to the cold ammonium hydroxide solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring at 0-10 °C for an additional 1-2 hours.

  • Isolation: The product will likely precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate. [Link]

  • EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • CN104151157A - Preparation method of methoxybenzoic acid.
  • Chapter: 6 Working with Chemicals. The National Academies Press. [Link]

  • Thermal Hazard Evaluation and Safety Considerations for the Use of O -Benzoyl- N -alkyl Hydroxylamines as Synthetic Reagents. ResearchGate. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

Removal of unreacted starting materials from 3-Chloro-5-fluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Chloro-5-fluoro-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the removal of unreacted starting materials and other common impurities encountered during the synthesis of this compound. Our goal is to equip you with the knowledge to diagnose purification challenges and implement effective, validated solutions.

Introduction: The Challenge of Purity

The synthesis of this compound, typically prepared from 3-chloro-5-fluoro-4-methoxybenzoic acid and an amine source (commonly via an acid chloride intermediate), presents a common yet critical challenge in medicinal chemistry: achieving high purity. The presence of unreacted starting materials not only compromises the yield and integrity of the final product but can also interfere with downstream applications and biological assays. This guide provides a structured approach to identifying and removing these impurities.

Troubleshooting Guide: Isolating Your Pure Product

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product is contaminated with unreacted 3-chloro-5-fluoro-4-methoxybenzoic acid. How can I effectively remove it?

Answer:

The presence of the starting carboxylic acid is a frequent issue, arising from incomplete conversion during the amidation reaction. The key to its removal lies in the acidic nature of the carboxylic acid group, which allows for its selective extraction into a basic aqueous phase.

  • Causality: 3-chloro-5-fluoro-4-methoxybenzoic acid possesses a carboxylic acid functional group (-COOH), which is readily deprotonated by a mild base to form a water-soluble carboxylate salt. Your desired product, this compound, is a neutral amide and will remain in the organic phase.

  • Recommended Protocol: Liquid-Liquid Extraction with a Mild Base

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% aqueous solution of sodium carbonate (Na₂CO₃) can also be used.

    • Extraction: Shake the separatory funnel gently at first to allow for the release of any carbon dioxide gas that may form, then more vigorously. Allow the layers to separate.

    • Separation: Drain the lower aqueous layer, which now contains the sodium salt of the unreacted carboxylic acid.

    • Repeat: For significant amounts of acidic impurity, a second wash with the basic solution may be necessary.

    • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude benzamide, now free of the acidic starting material.

Question 2: I've performed the basic wash, but my product is still not pure. What other common impurities should I consider?

Answer:

If the acidic starting material has been removed, other potential contaminants include unreacted amine (if used in excess) or byproducts from the activation of the carboxylic acid (e.g., residual acid chloride if thionyl chloride was used).

  • Troubleshooting Unreacted Amine:

    • Principle: Excess amine, being basic, can be removed by washing with a dilute acidic solution to form a water-soluble ammonium salt.

    • Protocol: After the initial basic wash, wash the organic layer with 1 M hydrochloric acid (HCl). This will protonate the unreacted amine, drawing it into the aqueous layer. Follow this with a brine wash to neutralize and remove residual acid and water.

  • Troubleshooting Residual Activating Agents (e.g., Thionyl Chloride):

    • Principle: If the amidation was performed via an acid chloride intermediate generated with thionyl chloride (SOCl₂), any remaining reactive species will be quenched during the aqueous workup. Excess thionyl chloride reacts vigorously with water to form sulfur dioxide and HCl.

    • Procedure: The standard aqueous workup (washes with NaHCO₃ and brine) is typically sufficient to remove these byproducts. It is crucial to perform the initial quench of the reaction mixture carefully, often by slowly adding it to ice-cold water or a bicarbonate solution to manage the exothermic reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For aromatic amides like this compound, recrystallization is often the most effective and scalable method for achieving high purity after an initial extractive workup.[1] Column chromatography is a powerful alternative, especially for removing impurities with similar polarities.

Q2: Can you provide a starting point for a recrystallization protocol?

A2: While the optimal solvent system should be determined empirically, a good starting point for many benzamides is a mixed solvent system of ethanol and water, or ethyl acetate and hexanes.

  • Experimental Protocol: Recrystallization

    • Solvent Screening: In a small test tube, dissolve a small amount of your crude product in a minimum of a hot solvent (e.g., ethanol, ethyl acetate).

    • Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try adding an anti-solvent (e.g., water if using ethanol, or hexanes if using ethyl acetate) dropwise until the solution becomes cloudy.

    • Scaling Up: Once a suitable solvent system is identified, dissolve the bulk of your crude product in the minimum amount of the hot primary solvent.

    • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Q3: What are the recommended conditions for flash column chromatography?

A3: The ideal eluent system for flash chromatography will depend on the specific impurities present. A good starting point for many aromatic amides is a gradient of ethyl acetate in hexanes.

  • Method Development Workflow:

    • TLC Analysis: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good target Rf for the desired product is between 0.2 and 0.4. Start with a mobile phase of 20-30% ethyl acetate in hexanes and adjust the polarity as needed.

    • Column Packing: Pack a silica gel column with the initial, less polar eluent.

    • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Load this onto the column.

    • Elution: Run the column, gradually increasing the polarity of the eluent if necessary, while collecting fractions.

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

Q4: How can I be sure my final product is pure this compound?

A4: Purity should be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp, defined melting point is characteristic of a pure compound. Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities. The absence of signals corresponding to the starting materials is a key indicator of purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Data & Diagrams

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Group
3-Chloro-5-fluoro-4-methoxybenzoic acidC₈H₆ClFO₃204.58Carboxylic Acid
This compoundC₈H₇ClFNO₂203.59Amide

Diagram 1: General Purification Workflow

PurificationWorkflow crude Crude Product (Amide + Unreacted Acid/Amine) dissolve Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve base_wash Wash with aq. NaHCO₃ dissolve->base_wash Removes Acidic Impurities acid_wash Wash with 1M HCl (Optional: if excess amine) base_wash->acid_wash brine_wash Wash with Brine acid_wash->brine_wash Removes Basic Impurities dry Dry over MgSO₄/Na₂SO₄ brine_wash->dry concentrate Concentrate dry->concentrate purified_crude Purified Crude Product concentrate->purified_crude recrystallize Recrystallization purified_crude->recrystallize For Crystalline Solids chromatography Column Chromatography purified_crude->chromatography For Difficult Separations final_product Pure this compound recrystallize->final_product chromatography->final_product

Caption: A general workflow for the purification of this compound.

References

  • ResearchGate. What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ? Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

  • Chemistry LibreTexts. 4.2.6: Chemistry of Amides. (2022). Available at: [Link]

  • PubChem. 3-Chloro-5-fluoro-4-hydroxybenzoic acid. Available at: [Link]

  • ResearchGate. Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • YouTube. How to Carry Out a Recrystallization. (2013). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Chloro- and Fluoro-Benzamide Analogs in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between a chloro or fluoro substituent on a benzamide scaffold is far from trivial. This decision profoundly impacts synthetic strategy, reaction efficiency, and ultimately, the accessibility of target molecules. This guide provides an in-depth, objective comparison of the reactivity of chloro- and fluoro-benzamide analogs, grounded in mechanistic principles and supported by experimental data. We will move beyond simple rules of thumb to explain the causality behind their divergent chemical behaviors in two critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Foundational Principles: The Dichotomy of Fluorine and Chlorine

The distinct reactivity profiles of fluoro- and chloro-benzamides stem from the fundamental electronic and steric properties of the halogen atoms themselves. Understanding these differences is crucial for predicting their behavior in a given chemical transformation.

  • Electronegativity and the Inductive Effect: Fluorine is the most electronegative element, resulting in a more polarized C-F bond and a stronger electron-withdrawing inductive effect (-I) compared to chlorine.[1][2] This powerful inductive pull is a dominant factor in reactions involving the formation of electron-rich intermediates.

  • Carbon-Halogen Bond Strength: The C-F bond is significantly stronger (mean bond dissociation energy ~105.4 kcal/mol) than the C-Cl bond (~78.5 kcal/mol).[2] This disparity is a critical determinant in reactions where the cleavage of the carbon-halogen bond is a key mechanistic step.

  • Steric Profile: Fluorine is considerably smaller than chlorine, with a van der Waals radius of 1.47 Å compared to chlorine's 1.74 Å.[3][4][5] While often a secondary consideration, this size difference can influence the approach of reagents and the stability of transition states.

These intrinsic properties create a fascinating push-pull scenario. Will the powerful inductive effect of fluorine dominate, or will the weaker, more labile C-Cl bond dictate the reaction's course? The answer, as we will see, depends entirely on the reaction mechanism.

PropertyFluorine (F)Chlorine (Cl)Implication for Reactivity
Pauling Electronegativity 3.983.16Stronger inductive electron withdrawal by Fluorine.[2]
C-Ar Bond Strength (kcal/mol) ~105.4~78.5C-F bond is much harder to break.[2]
van der Waals Radius (Å) 1.471.74Fluorine is sterically less demanding.[4][5]
Leaving Group Ability (General) PoorGoodHighly context-dependent in aromatic systems.

Nucleophilic Aromatic Substitution (SNAr): Fluorine's Inductive Prowess

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion known as a Meisenheimer complex.[6][7]

Caption: The Addition-Elimination mechanism of SNAr.

The Verdict: In SNAr reactions, fluoro-benzamide analogs are significantly more reactive than their chloro counterparts .

Causality and Experimental Insight: The rate-determining step in the SNAr mechanism is the initial attack of the nucleophile to form the high-energy Meisenheimer complex, a step which temporarily disrupts aromaticity.[8][9] The reactivity is therefore dictated by the stability of this intermediate.

  • Fluorine's Role: Fluorine's potent electron-withdrawing inductive effect powerfully stabilizes the negative charge of the Meisenheimer complex. This stabilization lowers the activation energy of the first, slow step, thereby accelerating the overall reaction rate.[8]

  • Chlorine's Role: While chlorine is also electron-withdrawing, its inductive effect is weaker than fluorine's. Consequently, it provides less stabilization for the intermediate, leading to a higher activation barrier and a slower reaction.

  • Leaving Group Ability is Misleading: A common misconception is to assume the better leaving group (Cl⁻ vs. F⁻) dictates reactivity. However, the cleavage of the C-X bond occurs in the second, fast step of the reaction. Since this step is not rate-limiting, the leaving group's quality has a minimal impact on the overall reaction speed.[8][9]

For this enhanced reactivity to be observed, the benzamide's carbonyl group, or another strongly electron-withdrawing group (like a nitro group), must be positioned ortho or para to the halogen. This positioning allows for effective resonance delocalization of the negative charge from the ring onto the activating group, a stabilization that is not possible with a meta substituent.[7]

Comparative Experimental Data: SNAr of Halonitrobenzamides
SubstrateRelative Rate (approx.)Rationale for Reactivity
4-Fluoro-3-nitrobenzamide>300Superior stabilization of Meisenheimer complex via F's strong -I effect.
4-Chloro-3-nitrobenzamide1Baseline reactivity; moderate stabilization from Cl's -I effect.
4-Bromo-3-nitrobenzamide~0.8Weaker inductive effect compared to Cl.
4-Iodo-3-nitrobenzamide~0.4Weakest inductive effect in the series.

Note: Relative rates are illustrative, based on established principles of SNAr reactivity where the trend is typically F > Cl > Br > I.

Palladium-Catalyzed Cross-Coupling: Chlorine's Bond Lability

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental to modern drug discovery for constructing C-C and C-N bonds, respectively.[10][11][12] These reactions proceed through a catalytic cycle where the first and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex.[13]

Suzuki_Cycle pd0 Pd⁰L₂ pd2_complex Ar-Pdᴵᴵ(X)L₂ pd0->pd2_complex Oxidative Addition (Ar-X) Rate-Determining Step pd2_trans Ar-Pdᴵᴵ(R)L₂ pd2_complex->pd2_trans Transmetalation (R-B(OH)₂) pd2_trans->pd0 Reductive Elimination product_complex Ar-R pd2_trans->product_complex Exp_Workflow_SNAr prep 1. Preparation - Dissolve equimolar 4-fluoro-3-nitrobenzamide  and 4-chloro-3-nitrobenzamide in DMSO. add 2. Reaction Initiation - Add 0.5 equivalents of a nucleophile  (e.g., morpholine). prep->add react 3. Reaction - Stir at 80°C. - Monitor by LC-MS or TLC. add->react analysis 4. Analysis - Quench reaction. - Determine the ratio of fluoro-substituted product  to chloro-substituted product via LC-MS or ¹H NMR. react->analysis

Caption: Experimental workflow for the competitive SNAr reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry vial equipped with a magnetic stir bar, add 4-fluoro-3-nitrobenzamide (1.0 eq), 4-chloro-3-nitrobenzamide (1.0 eq), and an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Solvent Addition: Dissolve the solids in anhydrous dimethyl sulfoxide (DMSO) to a final substrate concentration of 0.1 M.

  • Reaction Initiation: Add morpholine (0.5 eq) to the stirred solution. The use of a sub-stoichiometric amount of the nucleophile ensures the reaction is under kinetic control and directly reflects the relative reactivity.

  • Heating and Monitoring: Seal the vial and place it in a preheated heating block at 80°C. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing them by LC-MS to determine the ratio of the two products formed.

  • Expected Outcome: The analysis will show a rapid and preferential formation of 4-morpholino-3-nitrobenzamide from the fluoro-starting material, with significantly less, if any, product formed from the chloro-analog in the same timeframe.

Protocol 2: Suzuki-Miyaura Coupling of a Chlorobenzamide Analog

This protocol outlines a standard procedure for the Suzuki coupling of a chlorobenzamide, a reaction for which the corresponding fluoro-analog would be inert under these conditions.

Step-by-Step Methodology:

  • Vial Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chlorobenzamide substrate (e.g., 4-chlorobenzamide, 1.0 eq), the boronic acid partner (e.g., phenylboronic acid, 1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst system. For a challenging chloro-arene, a highly active system is required, such as a combination of Pd₂(dba)₃ (2 mol%) and a specialized phosphine ligand like SPhos (4 mol%). Standard catalysts like Pd(PPh₃)₄ are often ineffective for chloroarenes. [14]3. Solvent Addition: Add a suitable solvent system, typically a mixture like Toluene/Water (e.g., 5:1 ratio), to a concentration of 0.1-0.2 M.

  • Heating and Monitoring: Seal the vial and heat to 100-110°C with vigorous stirring. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup and Analysis: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the residue by column chromatography to isolate the coupled product.

  • Comparative Note: If 4-fluorobenzamide were subjected to these exact conditions, one would expect to recover only unreacted starting material, underscoring the profound difference in reactivity for this class of reaction.

Conclusion: A Strategic Choice Based on Mechanism

The choice between chloro- and fluoro-benzamide analogs is a clear-cut decision dictated by the intended chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) , the powerful inductive effect of fluorine makes fluoro-benzamides the superior substrates , offering significantly faster reaction rates and milder conditions compared to their chloro counterparts.

  • For Palladium-Catalyzed Cross-Coupling , the lability of the C-Cl bond is paramount, making chloro-benzamides the reactive handles for reactions like Suzuki and Buchwald-Hartwig, while fluoro-benzamides are effectively inert under standard conditions.

As a researcher, understanding these mechanistic underpinnings allows for the rational design of synthetic routes, avoiding frustrating dead-ends and leveraging the unique electronic properties of each halogen to achieve the desired chemical outcome efficiently.

References

  • Why does Fluorine have a more inductive force than Chlorine? Reddit. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. [Link]

  • Comparison of reactivity of different aryl halides. ResearchGate. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Aryl Halides. Chemistry LibreTexts. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Chemistry Stack Exchange. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-5-fluoro-4-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 3-Chloro-5-fluoro-4-methoxybenzamide Scaffold - A Privileged Motif

The benzamide functional group is a cornerstone in drug discovery, featured in a wide array of approved drugs with diverse pharmacological activities.[1] The specific substitution pattern of a 3-chloro, 5-fluoro, and 4-methoxy group on the phenyl ring creates a unique electronic and steric environment. This distinct arrangement can influence the molecule's binding affinity to biological targets, as well as its pharmacokinetic properties. The interplay of the electron-withdrawing chloro and fluoro groups with the electron-donating methoxy group can modulate the acidity of the amide proton and the overall charge distribution of the molecule, which are critical for target engagement.[2]

This guide will explore the SAR of this scaffold, focusing on how modifications at various positions can impact biological activity, with a particular emphasis on their potential as kinase inhibitors, a major class of therapeutic targets.[3]

Core Structure-Activity Relationship Analysis

The this compound core can be systematically modified at several positions to probe its interaction with a biological target. The key areas for modification are the amide nitrogen (N-substituents) and the aromatic ring itself, should further substitutions be explored.

The Role of the Phenyl Ring Substituents

The existing 3-chloro, 5-fluoro, and 4-methoxy groups are not merely passive bystanders. Their presence is crucial for establishing a foundational level of activity and a specific vector for further optimization.

  • 3-Chloro Group: The chloro substituent is a lipophilic, electron-withdrawing group. Its presence can enhance binding affinity through van der Waals interactions with hydrophobic pockets in the target protein.[4] The electron-withdrawing nature of chlorine can also influence the pKa of the amide proton, potentially affecting its ability to act as a hydrogen bond donor.

  • 5-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5] The small size of the fluorine atom means it can often be substituted for a hydrogen atom without significant steric clashes. Its high electronegativity can lead to favorable electrostatic interactions with the target.

  • 4-Methoxy Group: The methoxy group is electron-donating and can act as a hydrogen bond acceptor.[2] Its presence can significantly influence the conformation of the molecule and its interaction with the target protein. The methoxy group can also serve as a point for metabolism, which is an important consideration in drug design.

Modifications of the Amide (N-Substituent)

The most common point of diversification for this scaffold is the amide nitrogen. The nature of the substituent at this position can have a profound impact on the compound's potency, selectivity, and physicochemical properties.

Comparative Analysis of Hypothetical Derivatives

To illustrate the principles of SAR for this scaffold, we present a comparative analysis of a hypothetical series of this compound derivatives. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against a hypothetical kinase target. Lower IC50 values indicate higher potency.

Compound IDN-Substituent (R)Modification RationaleHypothetical IC50 (nM)
1 -HUnsubstituted parent compound.>10000
2 -CH₃Small alkyl group to probe for a small hydrophobic pocket.5000
3 -CH₂CH₃Slightly larger alkyl group to further explore the hydrophobic pocket.2500
4 -CH(CH₃)₂Branched alkyl group to assess steric tolerance.8000
5 -PhenylIntroduction of an aromatic ring for potential π-π stacking interactions.1500
6 -4-FluorophenylAddition of a fluorine atom to the phenyl ring to enhance binding and metabolic stability.750
7 -4-HydroxyphenylIntroduction of a hydrogen-bond donor/acceptor.400
8 -4-MethoxyphenylAddition of a hydrogen-bond acceptor and exploration of electronic effects.600
9 -3-AminophenylIntroduction of a basic group to potentially interact with an acidic residue.300
10 -BenzylFlexible linker to the phenyl ring to allow for optimal positioning.900
11 -(4-Pyridyl)methylIntroduction of a nitrogen atom in the ring for potential hydrogen bonding and improved solubility.250

Key SAR Observations from the Hypothetical Data:

  • N-Alkylation: Small, linear alkyl groups (Compounds 2 and 3 ) show a modest increase in potency compared to the unsubstituted parent (Compound 1 ), suggesting the presence of a small hydrophobic pocket. However, a bulkier, branched alkyl group (Compound 4 ) is detrimental, indicating steric hindrance.

  • N-Arylation: The introduction of a phenyl ring (Compound 5 ) significantly improves potency, likely due to favorable π-π stacking interactions.

  • Substitution on the N-Phenyl Ring:

    • A fluorine atom at the 4-position (Compound 6 ) further enhances activity, which could be due to improved metabolic stability or favorable electronic interactions.

    • A hydroxyl group (Compound 7 ) and an amino group (Compound 9 ) at the meta or para position lead to a notable increase in potency, suggesting the presence of a hydrogen-bonding partner in the target's active site.

    • A methoxy group (Compound 8 ) is also beneficial, though slightly less so than the hydroxyl, indicating that hydrogen bond accepting capability is important.

  • Flexible Linker: A benzyl group (Compound 10 ) is less effective than a directly attached phenyl ring, suggesting that a more rigid conformation is preferred for optimal binding.

  • Heteroaromatic Systems: The introduction of a pyridyl ring (Compound 11 ) leads to the most potent compound in this series, likely due to a combination of favorable hydrogen bonding interactions involving the ring nitrogen and improved physicochemical properties.

Experimental Protocols

To enable researchers to validate these SAR principles and explore this chemical space further, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and a key biological assay.

Synthesis of this compound Derivatives

The synthesis of the target compounds can be achieved through a straightforward multi-step process starting from commercially available materials.

G cluster_0 Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride cluster_1 Amide Coupling 3-Chloro-5-fluoro-4-methoxybenzoic acid 3-Chloro-5-fluoro-4-methoxybenzoic acid 3-Chloro-5-fluoro-4-methoxybenzoyl chloride 3-Chloro-5-fluoro-4-methoxybenzoyl chloride 3-Chloro-5-fluoro-4-methoxybenzoic acid->3-Chloro-5-fluoro-4-methoxybenzoyl chloride SOCl₂, reflux Thionyl chloride Thionyl chloride Target Benzamide Derivative Target Benzamide Derivative 3-Chloro-5-fluoro-4-methoxybenzoyl chloride->Target Benzamide Derivative R-NH₂, Et₃N, DCM, 0°C to rt Amine (R-NH₂) Amine (R-NH₂) Triethylamine Triethylamine Dichloromethane Dichloromethane

Caption: Synthetic scheme for this compound derivatives.

Step 1: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride

  • To a solution of 3-chloro-5-fluoro-4-methoxybenzoic acid (1.0 eq) in toluene (10 mL/g), add thionyl chloride (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • The resulting crude 3-chloro-5-fluoro-4-methoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound Derivatives (General Procedure) [1]

  • Dissolve the desired amine (R-NH₂, 1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 20 mL/g of amine) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 3-chloro-5-fluoro-4-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure: [6]

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a mixture of the kinase substrate and ATP (prepared in kinase assay buffer).

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.[7]

Procedure: [7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The SAR analysis presented in this guide, though based on a hypothetical series, is grounded in established medicinal chemistry principles and provides a logical framework for the design of more potent and selective compounds. The key to successful optimization lies in the systematic exploration of substitutions on the amide nitrogen, with a focus on introducing groups that can participate in hydrogen bonding and other favorable interactions within the target's active site. The experimental protocols provided herein offer a solid foundation for the synthesis and biological evaluation of new analogs. Future work should focus on synthesizing and testing a diverse library of derivatives to validate and refine the SAR model, ultimately leading to the identification of promising clinical candidates.

References

  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2146.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • O'Hagan, D. (2008). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 129(8), 645-654.
  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2019). Molecules, 24(15), 2795.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Graphviz. (n.d.). External Resources. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-5-fluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of 3-Chloro-5-fluoro-4-methoxybenzamide, a compound utilized in advanced research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety protocols for halogenated organic compounds and data from structurally similar molecules, providing a robust framework for responsible waste management.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations. The primary objective is to mitigate risks to personnel and the environment. As a halogenated aromatic amide, this compound requires careful handling due to its potential for persistence in the environment and possible toxicological effects. The procedures outlined below are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]

Hazard Profile and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4][5][6]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

This presumptive hazard profile dictates the stringent handling and disposal protocols that follow.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.[7]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[7]
Respiratory Protection Use a certified respirator if handling large quantities or if dust is generated.To prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound from cradle to grave.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. This compound is classified as a halogenated organic solid waste .

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."[8][9]

  • Causality: Halogenated waste streams are typically incinerated at high temperatures, a process that requires specialized facilities to handle the corrosive byproducts (e.g., HCl, HF).[5] Mixing halogenated with non-halogenated waste can complicate and increase the cost of disposal.[10]

Step 2: Containerization and Labeling

The integrity of the waste container and the clarity of its labeling are critical for safe storage and transport.

  • Action:

    • Use a robust, leak-proof container with a secure lid.

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Irritant").

      • The date accumulation started.

  • Causality: Proper labeling ensures that all personnel are aware of the container's contents and associated hazards, preventing accidental mixing of incompatible wastes and ensuring correct handling by waste disposal professionals.[10][11]

Step 3: On-site Accumulation and Storage

Waste must be stored safely pending collection by a certified disposal company.

  • Action:

    • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage area should be well-ventilated and away from sources of ignition or incompatible materials.[12]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[12]

  • Causality: Safe storage minimizes the risk of accidental release and exposure. Secondary containment is a crucial preventative measure.[12]

Step 4: Arranging for Disposal

Disposal of hazardous waste is a regulated activity that must be conducted by a licensed and certified company.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • If you are responsible for arranging disposal directly, select a reputable, certified hazardous waste disposal company.[11]

    • Provide the disposal company with an accurate description of the waste.

  • Causality: Federal and state regulations mandate that hazardous waste be transported, treated, and disposed of by licensed facilities to ensure environmental protection and legal compliance.[11][13]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe characterize Characterize as Halogenated Organic Solid segregate Segregate into Designated Halogenated Waste Container characterize->segregate ppe->characterize label_container Label Container with Hazardous Waste Information segregate->label_container store Store in Designated Accumulation Area label_container->store contact_ehs Contact EHS or Certified Disposal Company store->contact_ehs transport Licensed Transport to TSDF* contact_ehs->transport incinerate High-Temperature Incineration (Approved Facility) transport->incinerate end Final Disposition incinerate->end caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Waste Disposal Workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[7][14]

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent entry into the affected area.

    • Follow your institution's specific emergency response procedures.

Empty Container Disposal

Empty containers that once held this compound must also be disposed of properly.

  • Procedure:

    • Thoroughly empty the container of all contents.

    • Triple rinse the container with a suitable solvent (e.g., acetone, ethanol).[15]

    • Collect all rinsate as halogenated organic liquid waste.[15]

    • Deface or remove the original label.[15]

    • Dispose of the rinsed, dried container as non-hazardous solid waste, or in a designated glass disposal container if applicable.[15]

References

  • Fisher Scientific. (2024). Safety Data Sheet for a related compound. Retrieved from Fisher Scientific SDS database.[7]

  • Oakwood Chemical. (2017). 3-Fluoro-4-methoxybenzyl chloride Safety Data Sheet. Retrieved from [Link][16]

  • Thermo Fisher Scientific. (2025). 3-Fluoro-4-methoxybenzoyl chloride Safety Data Sheet. Retrieved from Thermo Fisher Scientific SDS database.[14]

  • PubChem. 3-Chloro-4,5-dimethoxybenzaldehyde Hazard Summary. Retrieved from [Link][4]

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich SDS database.

  • New York State Department of Environmental Conservation. Managing and Disposing of Household Hazardous Waste. Retrieved from [Link][17]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link][15]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][8]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link][10]

  • Bowie State University. Hazardous Chemical Handling Procedures. Retrieved from [Link][11]

  • Fisher Scientific. (2024). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Safety Data Sheet. Retrieved from Fisher Scientific SDS database.[6]

  • Thermo Fisher Scientific. (2025). 2-Hydroxy-3-methoxybenzaldehyde Safety Data Sheet. Retrieved from Thermo Fisher Scientific SDS database.[18]

  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link][1]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link][2]

  • MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link][13]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link][3]

  • Fisher Scientific. (2024). 3-Chloro-4-fluoro-5-nitrobenzotrifluoride Safety Data Sheet. Retrieved from Fisher Scientific SDS database.[19]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link][12]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. Retrieved from [Link][9]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.